VH 101, thiol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H31FN4O4S2 |
|---|---|
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H31FN4O4S2/c1-14-19(36-13-28-14)16-6-4-15(5-7-16)11-27-21(32)18-10-17(31)12-30(18)22(33)20(24(2,3)35)29-23(34)25(26)8-9-25/h4-7,13,17-18,20,31,35H,8-12H2,1-3H3,(H,27,32)(H,29,34)/t17-,18+,20-/m1/s1 |
Clave InChI |
RCVHBJGYHDKFGZ-WSTZPKSXSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)S)NC(=O)C4(CC4)F)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)S)NC(=O)C4(CC4)F)O |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of VH 101 Thiol: A Technical Guide to VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH 101 thiol is not a therapeutic agent in itself, but a critical chemical tool for the development of Proteolysis-Targeting Chimeras (PROTACs). It is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for conjugation to a ligand of a target protein. This guide elucidates the mechanism of action by which VH 101 thiol enables the degradation of specific proteins through the PROTAC platform, provides representative quantitative data for VHL-based PROTACs, and details key experimental protocols for their synthesis and evaluation.
Core Mechanism of Action: Enabling Targeted Protein Degradation
The "mechanism of action" of VH 101 thiol is its function as a VHL-recruiting moiety within a PROTAC molecule. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate a specific protein of interest (POI).[1]
A PROTAC synthesized using VH 101 thiol consists of three components:
-
The VH 101 moiety , which binds to the VHL E3 ubiquitin ligase.
-
A ligand for a Protein of Interest (POI) , the protein targeted for degradation.
-
A chemical linker that connects the VH 101 moiety and the POI ligand.
The catalytic cycle of a VH 101-based PROTAC is as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to both the POI and the VHL E3 ligase, bringing them into close proximity to form a ternary POI-PROTAC-VHL complex.[1]
-
Ubiquitination : Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process results in a polyubiquitin chain attached to the POI.
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[2] The proteasome then unfolds and degrades the tagged POI into small peptides.
-
Recycling : After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[3]
Quantitative Data for VHL-Based PROTACs
While specific quantitative data for a PROTAC is dependent on the target ligand and linker, the following tables provide representative data for well-characterized VHL-based PROTACs, such as MZ1, which targets BET family proteins. This data is illustrative of the parameters used to evaluate PROTAC efficacy.
Table 1: Representative Binding Affinities
| Compound | Target | Binding Affinity (Kd) to Target | Binding Affinity (Kd) to VHL | Reference |
| VH032 | - | - | 185 nM | [4] |
| MZ1 | BRD4BD2 | 15 nM | 66 nM | [5] |
| cis MZ1 (Negative Control) | BRD4BD2 | 15 nM | > 15 µM | [5] |
Note: Binding affinities are crucial for the formation of the ternary complex. However, a weak binding affinity to the E3 ligase can still result in a potent PROTAC.[6]
Table 2: Representative Degradation Efficiency
| Compound | Target | Cell Line | DC50 (Concentration for 50% degradation) | Dmax (Maximum degradation) | Reference |
| MZ1 | BRD4 | H661 | 8 nM | >95% at 100 nM | [7] |
| MZ1 | BRD4 | H838 | 23 nM | >95% at 100 nM | [7] |
| ARV-771 | BRD2/3/4 | CRPC | < 5 nM | Not Reported | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of a representative VHL-based PROTAC using a thiol-functionalized ligand like VH 101 thiol.
Protocol 1: Synthesis of a PROTAC via Thiol-Maleimide Ligation
This protocol describes a common method for conjugating a thiol-containing molecule (like VH 101 thiol) to a target protein ligand that has been functionalized with a maleimide group.
Materials:
-
VH 101 thiol
-
Maleimide-functionalized target protein ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) for characterization
Methodology:
-
Dissolution: Dissolve the maleimide-functionalized target protein ligand (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add DIPEA (2.0 eq) to the solution to act as a non-nucleophilic base.
-
Addition of Thiol: Add a solution of VH 101 thiol (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of the target protein in cells treated with a PROTAC.[2]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE and Western blot equipment
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 16 or 24 hours).[2]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[9]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[9]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Protocol 3: Cell Viability Assay
This protocol assesses the effect of the PROTAC on cell proliferation and viability, which is a common downstream functional consequence of degrading an essential protein. The CellTiter-Glo® assay is a widely used method.[10]
Materials:
-
Cell line of interest
-
PROTAC compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include wells with vehicle control (DMSO) and wells with medium only (for background measurement).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized values against the log of the PROTAC concentration to calculate the IC50 (or GI50) value.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the development and characterization of a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to VH101 Thiol for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design.[2]
This technical guide focuses on VH101 thiol, a functionalized VHL ligand that serves as a crucial building block in the development of VHL-recruiting PROTACs. VH101 is a high-affinity ligand for VHL, making it an excellent choice for constructing potent degraders.[3] The terminal thiol group on VH101 provides a convenient handle for conjugation to a warhead that targets the POI, enabling the synthesis of a diverse range of PROTAC molecules.[4][5] This guide will provide a comprehensive overview of VH101, including its mechanism of action, quantitative data for VH101-based PROTACs, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Concepts: The VHL-Mediated PROTAC Mechanism of Action
VH101-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[6] The VHL E3 ligase complex is a multi-subunit assembly comprising VHL, Elongin B, Elongin C, Cullin 2 (CUL2), and Rbx1.[6] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[2] This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.[2]
Caption: VHL-PROTAC signaling pathway.
Quantitative Data for VH101 and VH101-Based PROTACs
The efficacy of a PROTAC is determined by several factors, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce degradation. Below are tables summarizing key quantitative data for VH101 and representative PROTACs derived from it.
Table 1: Physicochemical and Binding Properties of VH101 Thiol
| Property | Value | Reference |
| Molecular Weight | 534.67 g/mol | [4] |
| Formula | C₂₅H₃₁FN₄O₄S₂ | [4] |
| Purity | ≥95% | [4][5] |
| CAS Number | 2358775-81-0 | [4] |
| Binding Affinity (Kd) to VHL | 44 nM | [3] |
Table 2: Degradation Performance of Representative VH101-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| LC-2 | KRAS G12C | NCI-H2030 | 590 ± 200 | ~75 | [2] |
| MIA PaCa-2 | 320 ± 80 | ~75 | [2] | ||
| PROTAC 1 | RIPK2 | hPBMC | ~20 | >90 | [7] |
| JPS036 | HDAC3 | HCT116 | 440 ± 30 | 77 | [3] |
Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and characterization of VH101-based PROTACs.
Conjugation of VH101 Thiol to a Maleimide-Functionalized Warhead
This protocol describes a general method for conjugating VH101 thiol to a small molecule warhead containing a maleimide group.
Materials:
-
VH101 thiol
-
Maleimide-functionalized warhead
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Inert gas (e.g., Argon or Nitrogen)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve VH101 thiol in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the maleimide-functionalized warhead in the reaction buffer. To ensure the warhead is fully dissolved, a small amount of co-solvent (DMF or DMSO) may be used, but the final concentration should be kept low to avoid protein denaturation.
-
-
Conjugation Reaction:
-
In a clean, dry reaction vial, add the dissolved maleimide-functionalized warhead.
-
Slowly add a 1.2 to 1.5-fold molar excess of the dissolved VH101 thiol to the warhead solution while gently stirring.
-
Purge the reaction vial with an inert gas, seal it, and protect it from light.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the resulting PROTAC molecule using reverse-phase HPLC.
-
Western Blotting for Protein Degradation Assessment
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a VH101-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
VH101-based PROTAC
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the VH101-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Determination of DC₅₀ and Dₘₐₓ
Procedure:
-
Perform a Western blot experiment as described above with a range of PROTAC concentrations.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the DC₅₀ and Dₘₐₓ values.
Experimental and Logical Workflows
The following diagrams illustrate the overall workflow for PROTAC development using VH101 thiol and the decision-making process based on experimental outcomes.
Caption: PROTAC development workflow.
Caption: Logical relationships in PROTAC efficacy.
Conclusion
VH101 thiol is a valuable and versatile building block for the development of VHL-recruiting PROTACs. Its high affinity for VHL provides a strong foundation for creating potent degraders against a wide array of protein targets. By following the detailed protocols and workflows outlined in this guide, researchers can effectively synthesize, characterize, and optimize novel VH101-based PROTACs, thereby accelerating the discovery of new therapeutics for various diseases. The provided quantitative data and visualizations serve as a practical resource for scientists and drug development professionals in this exciting and rapidly advancing field.
References
Unlocking Targeted Protein Degradation: A Technical Guide to the VH101 Thiol E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of VH101 thiol, a functionalized von Hippel-Lindau (VHL) E3 ligase ligand, in the rapidly evolving field of targeted protein degradation (TPD). We will delve into its core mechanism, provide a practical example of its use in the development of a potent and selective PROTAC (Proteolysis Targeting Chimera), and furnish detailed experimental protocols for its application.
Introduction to VH101 Thiol and Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the heart of this technology, acting as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
VH101 thiol is a key building block in the synthesis of VHL-recruiting PROTACs. It is a high-affinity ligand for the VHL E3 ligase, featuring a terminal thiol (-SH) group. This functional handle allows for straightforward conjugation to a target protein ligand via a linker, facilitating the construction of novel PROTAC degraders. The parent VHL ligand, VH101, exhibits a binding affinity (Kd) of 44 nM to VHL, providing a strong foundation for the development of potent PROTACs.
The PROTAC Mechanism of Action: A Step-by-Step Overview
The action of a VH101 thiol-based PROTAC can be conceptualized in the following key steps, which are crucial for its efficacy in degrading a target protein.
Case Study: XL01126, a VH101 Thiol-based PROTAC Degrader of LRRK2
A prime example of the successful application of VH101 thiol is in the development of XL01126, a potent and selective degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[1][2][3] The synthesis of XL01126 involves the thioether conjugation of the VH101 thiol to a LRRK2-binding moiety.[1]
Quantitative Degradation Profile of XL01126
XL01126 has demonstrated impressive degradation efficacy across various cell lines. The key parameters for evaluating a PROTAC's performance are its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type LRRK2 | 32 | 82 | 4 | [2][4] |
| Mouse Embryonic Fibroblasts (MEFs) | G2019S LRRK2 | 14 | 92 | 4 | [2][4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LRRK2 | 72 (4h), 17 (24h) | >80 | 4 and 24 | [2] |
| SH-SY5Y (Human Neuroblastoma) | LRRK2 | Not explicitly stated, but >50% degradation at 300 nM | >50 | 6 and 24 | [2] |
Kinetic Profile and Ternary Complex Formation
XL01126 is characterized as a fast-acting degrader with degradation half-lives (T1/2) ranging from 0.6 to 2.4 hours in different cell types.[1][2][5][6] A critical factor for its high efficiency is the formation of a positively cooperative ternary complex with VHL and LRRK2, with a cooperativity factor (α) of 5.7.[1][2][5][6] This indicates that the binding of one protein to the PROTAC increases the binding affinity of the other, leading to a more stable and effective ternary complex.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of a VH101 thiol-based PROTAC, using XL01126 as a template.
Synthesis of a VH101 Thiol-based PROTAC (e.g., XL01126)
The synthesis of XL01126 involves a multi-step process culminating in the conjugation of the LRRK2 inhibitor (HG-10-102-01 derivative) with VH101 thiol.[2][3][7][8]
Materials:
-
LRRK2 ligand with a suitable leaving group (e.g., a chloroalkane linker).
-
VH101 thiol.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Potassium carbonate (K2CO3) or another suitable base.
-
High-performance liquid chromatography (HPLC) for purification.
-
Mass spectrometry and NMR for characterization.
Procedure:
-
Dissolve the LRRK2 ligand and VH101 thiol in anhydrous DMF.
-
Add potassium carbonate to the mixture to act as a base.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Confirm the identity and purity of the final compound using mass spectrometry and NMR spectroscopy.
Western Blotting for Protein Degradation Assessment
Materials:
-
Cell line of interest (e.g., MEFs, SH-SY5Y).
-
VH101 thiol-based PROTAC.
-
DMSO (vehicle control).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 4, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the DMSO control to determine DC50 and Dmax values.
Signaling Pathways and Downstream Effects
The degradation of a target protein by a VH101 thiol-based PROTAC can have significant downstream effects on cellular signaling pathways. In the case of XL01126, the degradation of LRRK2 leads to the dephosphorylation of its substrate, Rab10, a key event in the LRRK2 signaling cascade.[2] This demonstrates that the PROTAC not only removes the target protein but also effectively shuts down its cellular function. Furthermore, XL01126 has been shown to increase mitophagy in immortalized mouse embryonic fibroblast cells, highlighting its potential to modulate cellular processes relevant to Parkinson's disease.[3]
Conclusion
VH101 thiol is a versatile and powerful tool for the development of PROTACs in the field of targeted protein degradation. Its high affinity for the VHL E3 ligase and the presence of a reactive thiol handle make it an ideal building block for creating potent and selective protein degraders. The successful development of XL01126 showcases the potential of VH101 thiol-based PROTACs to address challenging disease targets. This guide provides a foundational understanding and practical protocols for researchers to leverage VH101 thiol in their own drug discovery and chemical biology endeavors.
References
- 1. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XL01126 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. XL01126 | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
VH 101 Thiol as a VHL E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target. The von Hippel-Lindau (VHL) E3 ligase is a key player in this technology, and the development of potent and versatile VHL ligands is crucial for the design of effective PROTACs.[1][2][3]
This technical guide provides an in-depth overview of VH 101 thiol, a functionalized VHL ligand widely utilized in PROTAC research and development.[4][5] We will delve into its biochemical properties, its role in the VHL signaling pathway, and provide detailed experimental protocols for its application.
VH 101 Thiol: A Potent VHL Ligand
VH 101 thiol is a derivative of the VHL ligand VH101, which was developed through structure-guided design to improve upon earlier generations of VHL inhibitors.[6] It incorporates a terminal thiol group, providing a convenient handle for conjugation to a linker and, subsequently, a target protein ligand to form a PROTAC.[4][5]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (2S,4R)-1-[(2R)-2-[[(1-Fluorocyclopropyl)carbonyl]amino]-3-methyl-3-sulfanyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
| Molecular Formula | C25H31FN4O4S2 | [4] |
| Molecular Weight | 534.67 g/mol | [4] |
| CAS Number | 2358775-81-0 | [4] |
| Purity | ≥95% (HPLC) | [4] |
| Storage | Store at -20°C | [4][5] |
Binding Affinity for VHL
VH101 exhibits a high binding affinity for the VHL E3 ligase, a critical characteristic for its function in PROTACs. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating tighter binding.
| Ligand | Binding Affinity (Kd) to VHL | Method |
| VH101 | 44 nM | Not Specified |
| VH032 | 185 nM | Not Specified |
The VHL E3 Ligase Signaling Pathway
The VHL E3 ubiquitin ligase complex plays a central role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[7][8][9][10] When oxygen is present, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent destruction by the proteasome.[7][8][9][10] In hypoxic conditions, PHDs are inactive, HIF-1α accumulates, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and other responses to low oxygen.[7][8][9][10]
PROTACs containing a VHL ligand like VH 101 thiol hijack this natural process. By bringing a target protein into proximity with the VHL E3 ligase complex, the PROTAC induces the ubiquitination and degradation of the target, irrespective of its natural cellular function.
Experimental Protocols
Synthesis of a PROTAC using VH 101 Thiol
This protocol describes a general method for conjugating VH 101 thiol to a warhead (target protein ligand) containing a maleimide functional group. The reaction forms a stable thioether bond.
Materials:
-
VH 101 thiol
-
Maleimide-functionalized warhead
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere to prevent oxidation of the thiol.
-
Dissolution: Dissolve the maleimide-functionalized warhead in the anhydrous solvent.
-
Addition of VH 101 Thiol: Add an equimolar amount or a slight excess (e.g., 1.1 equivalents) of VH 101 thiol to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours.
-
Purification: Once the reaction is complete, purify the resulting PROTAC molecule using preparative HPLC to remove any unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
VHL Binding Affinity Determination
Several biophysical techniques can be employed to quantify the binding affinity of VH 101 thiol or PROTACs containing it to the VHL E3 ligase complex.
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
General Protocol:
-
Sample Preparation: Prepare a solution of the purified VHL E3 ligase complex in a suitable buffer. Prepare a solution of VH 101 thiol or the PROTAC at a higher concentration in the same buffer. It is crucial that the buffers are identical to minimize heats of dilution.
-
ITC Experiment: Fill the ITC sample cell with the VHL complex solution and the injection syringe with the ligand solution. A series of small injections of the ligand into the sample cell are performed, and the resulting heat changes are measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.
2. Fluorescence Polarization (FP)
FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled VHL ligand (a probe) upon binding to the VHL complex. Unlabeled ligands, such as VH 101 thiol, will compete with the probe for binding, causing a decrease in fluorescence polarization.
General Protocol:
-
Reagent Preparation: Prepare a solution of the VHL E3 ligase complex, a fluorescently labeled VHL probe, and a dilution series of the test compound (VH 101 thiol or PROTAC).
-
Assay Setup: In a microplate, combine the VHL complex and the fluorescent probe. Then, add the different concentrations of the test compound. Include appropriate controls (e.g., no inhibitor, no VHL complex).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. The data is then fitted to a dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant).
3. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of binding and dissociation, providing kinetic information (kon and koff) in addition to the binding affinity (Kd).
General Protocol:
-
Chip Preparation: Immobilize the purified VHL E3 ligase complex onto the surface of an SPR sensor chip.
-
Binding Analysis: Inject a series of concentrations of the analyte (VH 101 thiol or PROTAC) over the chip surface and monitor the change in the SPR signal (response units, RU).
-
Regeneration: After each injection, regenerate the chip surface to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Cellular Degradation Assay (Western Blot)
Western blotting is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC. This allows for the determination of key parameters such as the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation).[11]
Materials:
-
Cell line expressing the target protein
-
Cell culture reagents
-
PROTAC stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11][12]
-
Advanced Cellular Assays
Beyond traditional Western blotting, several advanced techniques can provide deeper insights into the mechanism of action of PROTACs.
-
NanoBRET™ Ternary Complex Formation Assays: This live-cell assay measures the formation of the ternary complex (VHL-PROTAC-Target) in real-time. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc luciferase-tagged protein and a fluorescently labeled HaloTag fusion protein to monitor their proximity.[13][14][15][16][17]
-
High-Plex Proteomics: Mass spectrometry-based proteomics can provide a global view of protein expression changes in response to PROTAC treatment. This allows for the assessment of degradation selectivity and the identification of potential off-target effects.[18][19][20][21][22]
Conclusion
VH 101 thiol is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its high affinity for the VHL E3 ligase and the presence of a reactive thiol handle make it an ideal building block for the synthesis of potent and effective PROTACs. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the successful application of VH 101 thiol in the development of novel protein degraders. As the field continues to evolve, the strategic use of well-characterized E3 ligase ligands like VH 101 thiol will be instrumental in unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VH 101, thiol | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]
- 8. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 18. protavio.com [protavio.com]
- 19. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sapient.bio [sapient.bio]
- 21. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
VH 101 Thiol: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
VH 101 thiol is a functionalized von Hippel-Lindau (VHL) protein ligand, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[2][3][4] This guide provides a comprehensive overview of the chemical properties, structure, and application of VH 101 thiol, with a focus on its role in the potent LRRK2 degrader, XL01126.
Chemical Properties and Structure
VH 101 thiol is an organic small molecule that serves as a high-affinity ligand for the VHL E3 ubiquitin ligase.[1] Its structure incorporates a terminal thiol (-SH) group, which acts as a versatile chemical handle for conjugation to a linker and a target protein ligand, forming a PROTAC.[1]
| Property | Value | Reference |
| Chemical Name | (2S,4R)-1-[(2R)-2-[[(1-Fluorocyclopropyl)carbonyl]amino]-3-methyl-3-sulfanyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
| Molecular Formula | C₂₅H₃₁FN₄O₄S₂ | [1] |
| Molecular Weight | 534.67 g/mol | [1] |
| CAS Number | 2358775-81-0 | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Appearance | Solid | N/A |
| Storage | Store at -20°C | [1] |
Mechanism of Action in PROTACs
The primary function of VH 101 thiol is to recruit the VHL E3 ubiquitin ligase as part of a PROTAC.[1] The PROTAC molecule, containing VH 101 thiol, simultaneously binds to both the target protein and the VHL E3 ligase, forming a ternary complex.[5][6][7][8] This proximity induces the VHL ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell.[2][4]
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand like VH 101 thiol.
References
- 1. rndsystems.com [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VH101 Thiol: A Technical Guide for Drug Development Professionals
An In-depth Overview of a Key von Hippel-Lindau (VHL) E3 Ligase Ligand for Targeted Protein Degradation
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of VH101 thiol, a pivotal functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH101 thiol serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction to VH101 Thiol and its Role in PROTACs
VH101 thiol is a high-affinity small molecule that binds to the VHL E3 ubiquitin ligase, one of the most successfully exploited E3 ligases for PROTAC-mediated protein degradation.[1][2] Its structure incorporates a terminal thiol group, which provides a convenient attachment point for a linker connected to a ligand for a target protein of interest.[3] This bifunctional nature allows the resulting PROTAC molecule to recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The development of potent and specific VHL ligands like VH101 has been instrumental in advancing the PROTAC field. These molecules are designed to mimic the binding of the hypoxia-inducible factor-1α (HIF-1α) to VHL, a key interaction in the cellular oxygen-sensing pathway.[4]
Physicochemical and Biological Properties
A summary of the key quantitative data for VH101 thiol is presented in the table below, providing a clear reference for its fundamental properties.
| Property | Value | Reference |
| Molecular Weight | 534.67 g/mol | [3] |
| Molecular Formula | C₂₅H₃₁FN₄O₄S₂ | [3] |
| Purity | ≥95% (HPLC) | |
| CAS Number | 2358775-81-0 | [3] |
| Storage Conditions | Store at -20°C | [3] |
| Binding Affinity (Kd for VH101) | 44 nM | [4] |
The VHL-HIF-1α Signaling Pathway: The Foundation for VH101 Design
The design of VH101 is rooted in the understanding of the von Hippel-Lindau (VHL) tumor suppressor protein's role in the ubiquitin-proteasome system. Under normal oxygen conditions (normoxia), the α-subunit of the hypoxia-inducible factor (HIF-1α) is hydroxylated on specific proline residues. This post-translational modification is recognized by the VHL E3 ligase complex, which polyubiquitinates HIF-1α, marking it for degradation by the proteasome. This process is crucial for regulating cellular responses to changes in oxygen levels.[4] VHL inhibitors and ligands, such as VH101, were developed by mimicking the hydroxylated proline motif of HIF-1α to achieve high binding affinity to VHL.[4]
PROTAC-Mediated Protein Degradation: The Role of VH101 Thiol
VH101 thiol is a key component in the construction of PROTACs. A PROTAC molecule synthesized using VH101 thiol will simultaneously bind to the VHL E3 ligase and a target protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, leading to its degradation. This "hijacking" of the cell's natural disposal system allows for the targeted elimination of disease-causing proteins.
References
- 1. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Degradation: A Technical Guide to VH101 Thiol for Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of VH101 thiol, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to hijack the cell's natural protein disposal machinery. Here, we delve into the core mechanism of VH101, its role in inducing protein ubiquitination, and provide detailed experimental protocols for its application in targeted protein degradation.
Introduction: Harnessing the Ubiquitin-Proteasome System
The Ubiquitin-Proteasome System (UPS) is the primary mechanism for regulated protein degradation in eukaryotic cells, maintaining cellular homeostasis by eliminating misfolded or no-longer-needed proteins. This intricate process involves a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome. E3 ubiquitin ligases are of particular interest as they provide substrate specificity to the system.
PROTACs are heterobifunctional molecules that exploit the UPS to eliminate specific proteins of interest (POIs). They consist of two distinct ligands connected by a chemical linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation.
VH101 thiol is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully leveraged E3 ligases in PROTAC development.[1][2] The terminal thiol group on VH101 provides a convenient chemical handle for its conjugation to a linker, which is then attached to a ligand for a target protein, thereby forming a VHL-recruiting PROTAC.
Mechanism of Action: VH101-Mediated Protein Degradation
A PROTAC incorporating VH101 orchestrates a catalytic cycle of targeted protein degradation. The process can be summarized in the following key steps:
-
Binary Complex Formation: The VH101-based PROTAC enters the cell and its respective ligands bind to the VHL E3 ligase and the target protein, forming two separate binary complexes.
-
Ternary Complex Formation: The PROTAC then bridges the VHL E3 ligase and the target protein, forming a crucial ternary complex. The stability and conformation of this complex are critical for the efficiency of the subsequent ubiquitination step.
-
Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.
-
Recycling of the PROTAC: The PROTAC molecule is released after ubiquitination and can then recruit another target protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.
Below is a diagram illustrating this signaling pathway.
Caption: VH101-PROTAC mediated protein degradation pathway.
Quantitative Data
The efficacy of a VH101-based PROTAC is determined by several key quantitative parameters. Below is a summary of important metrics for VH101 and PROTACs in general.
| Parameter | Description | Typical Value for VH101 |
| Binding Affinity (Kd) to VHL | The dissociation constant, indicating the strength of binding between VH101 and the VHL E3 ligase. A lower Kd signifies a stronger interaction. | 44 nM[1] |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | Dependent on the specific PROTAC (target ligand and linker) |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | Dependent on the specific PROTAC |
| Ternary Complex Cooperativity (α) | A measure of how the binding of one partner (e.g., POI) to the PROTAC affects the binding of the other partner (E3 ligase). α > 1 indicates positive cooperativity, which is often desirable. | Dependent on the specific PROTAC |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a novel VH101-based PROTAC.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the extent of target protein degradation in cells treated with a VH101-based PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
VH101-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the VH101-based PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Caption: Workflow for Western Blot analysis of protein degradation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a VH101-based PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL E3 ligase complex (VHL, Elongin B, Elongin C, Cul2, Rbx1)
-
Recombinant target protein (ideally with a tag, e.g., His or GST)
-
Ubiquitin
-
ATP
-
VH101-based PROTAC
-
Ubiquitination reaction buffer
-
Antibody against the target protein or its tag
-
Antibody against ubiquitin
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VHL E3 ligase complex, recombinant target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the VH101-based PROTAC at various concentrations. Include a no-PROTAC control.
-
Initiate Reaction: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Terminate the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein should be visible in the presence of an active PROTAC.
-
Alternatively, the membrane can be probed with an anti-ubiquitin antibody after immunoprecipitation of the target protein.
-
Ternary Complex Formation Assay (In Vitro Pull-down)
This assay confirms the PROTAC-dependent interaction between the VHL E3 ligase and the target protein.
Materials:
-
Recombinant His-tagged target protein
-
Recombinant GST-tagged VHL E3 ligase complex
-
VH101-based PROTAC
-
Glutathione-Sepharose beads
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Antibody against the His-tag
Procedure:
-
Complex Formation: In separate tubes, incubate the GST-VHL complex, His-tagged target protein, and the VH101-based PROTAC in binding buffer for 1-2 hours at 4°C. Include controls lacking the PROTAC or one of the protein components.
-
Bead Binding: Add Glutathione-Sepharose beads to each tube and incubate for an additional 1-2 hours at 4°C to capture the GST-VHL complex and any interacting proteins.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer to a membrane and probe with an antibody against the His-tag.
-
A band corresponding to the His-tagged target protein should be detected only in the sample containing all three components (GST-VHL, His-POI, and PROTAC), confirming the formation of the ternary complex.
-
Logical Relationships and PROTAC Design
The design of an effective VH101-based PROTAC requires the careful consideration of its three main components.
Caption: Core components of a VH101-based PROTAC.
The choice of the target ligand determines the specificity of the PROTAC. The linker is not merely a spacer; its length, composition, and attachment points are critical for optimizing the formation of a productive ternary complex that allows for efficient ubiquitination. The VH101 thiol moiety serves as the anchor to the VHL E3 ligase, initiating the degradation cascade.
Conclusion
VH101 thiol is a powerful and versatile tool in the field of targeted protein degradation. As a high-affinity VHL E3 ligase ligand, it provides a robust foundation for the development of PROTACs against a wide array of protein targets. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation as outlined in this guide, is essential for the successful design and optimization of novel therapeutics that leverage the power of the ubiquitin-proteasome system.
References
An In-depth Technical Guide to PROTACs Featuring the VHL E3 Ligase Ligand VH101 Thiol
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1] Unlike traditional small molecule inhibitors that block the function of a protein, PROTACs eliminate the protein from the cell altogether by hijacking the body's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][3]
A PROTAC molecule consists of three key components:
-
A ligand for the Protein of Interest (POI): This "warhead" selectively binds to the target protein intended for degradation.
-
A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits a specific E3 ubiquitin ligase.
-
A chemical linker: This component connects the warhead and the anchor, and its length and composition are critical for the efficacy of the PROTAC.[4]
The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI, leading to poly-ubiquitination.[5][6] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[7]
The Role of VHL E3 Ligase and the VH101 Thiol Ligand
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully exploited E3 ligases in PROTAC design.[2] The VHL complex, which includes Elongin B, Elongin C, Cullin 2, and Rbx1, naturally targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[5] Small molecule ligands have been developed to mimic the binding of HIF-1α to VHL, thereby enabling the recruitment of the VHL E3 ligase to a desired POI.[2]
VH101 Thiol is a functionalized VHL ligand designed for the synthesis of PROTACs. The "thiol" designation refers to the presence of a terminal thiol (-SH) group. This thiol group serves as a reactive handle for covalent conjugation to the linker element of the PROTAC. This allows for a modular and efficient assembly of the final PROTAC molecule, where the VHL-binding moiety can be readily attached to a variety of linkers and POI ligands.
Quantitative Data for VHL-Based PROTACs
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
Below is a table summarizing quantitative data for representative VHL-based PROTACs. While specific data for PROTACs explicitly using "VH101 thiol" is sparsely available in consolidated formats, the data for PROTACs utilizing similar VHL ligands like VH032 (a close analog) and those in clinical development provide valuable benchmarks.
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | HeLa | < 100 | > 90 | [8] |
| ARV-110 | Androgen Receptor (AR) | VHL | VCaP | < 1 | > 90 | [9] |
| Compound 7 | BRD4 | VHL | HeLa | < 100 | Not Specified | [8] |
| p38α PROTAC (NR-11c) | p38α | VHL | Breast Cancer Cell Lines | ~100 | > 90 | [10] |
| KRAS G12D Degrader 1 | KRAS G12D | VHL | Pancreatic Cancer Cells | 2.5 - 10 | > 80 | [11] |
Experimental Protocols
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment using Western blotting.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (typically from low nM to high µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
In-Cell Ubiquitination Assay by Immunoprecipitation and Western Blot
This protocol describes how to detect the ubiquitination of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing deubiquitinase inhibitors like NEM)
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibody against ubiquitin
-
Western blot reagents as described in Protocol 4.1.
Procedure:
-
Cell Treatment:
-
Seed and treat cells with the PROTAC as described in the Western blot protocol.
-
In a parallel set of wells, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC. This will lead to the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitination status of proteins.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a primary antibody against the POI to form an antibody-antigen complex.
-
Add Protein A/G agarose beads to the lysate to capture the antibody-antigen complex.
-
Incubate with gentle rotation at 4°C.
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with a primary antibody against ubiquitin. A smear or ladder of high molecular weight bands will indicate poly-ubiquitination of the POI.
-
The membrane can be stripped and re-probed with the antibody against the POI to confirm the immunoprecipitation of the target protein.
-
Visualizing the PROTAC Mechanism and Workflow
VHL-Mediated PROTAC Signaling Pathway
Caption: VHL-mediated PROTAC signaling pathway leading to targeted protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: General experimental workflow for the evaluation of PROTAC efficacy and mechanism.
This guide provides a foundational understanding of PROTAC technology with a specific focus on the utility of the VH101 thiol ligand for engaging the VHL E3 ligase. The detailed protocols and visual workflows are intended to equip researchers with the necessary tools to design, execute, and interpret experiments in the exciting and rapidly evolving field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. benchchem.com [benchchem.com]
VH101 Thiol: A Versatile Tool for Targeted Protein Degradation in Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of chemical biology and drug discovery, targeted protein degradation (TPD) has emerged as a powerful strategy to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology, acting as molecular bridges that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. At the heart of many successful PROTACs lies the recruitment of specific E3 ligases. The von Hippel-Lindau (VHL) E3 ligase is a popular choice due to its well-characterized interaction with its ligands and its broad tissue expression.[1][2] VH101 thiol is a functionalized VHL ligand that has become an invaluable tool for the development of VHL-recruiting PROTACs.[3][4][5][6] Its key feature is a terminal thiol (-SH) group, which provides a versatile chemical handle for conjugation to a ligand for a protein of interest (POI), thereby facilitating the modular synthesis of heterobifunctional degraders.[3][4][5][6] This technical guide provides a comprehensive overview of VH101 thiol, including its mechanism of action, quantitative data on a PROTAC synthesized using a VH101 derivative, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Core Concepts and Mechanism of Action
VH101 thiol is a high-affinity ligand for the VHL E3 ubiquitin ligase.[7] The fundamental principle behind its use in TPD is the creation of a PROTAC that can induce the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ligase complex (composed of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1).[8][9][10] Once this ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[8][9][11] This polyubiquitination serves as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.[8][9] The PROTAC molecule, having facilitated this process, is then released and can engage in further catalytic cycles of degradation.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A prime example of a potent PROTAC developed using a derivative of VH101 is XL01126, a degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[12][13][14][15][16][17][18]
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Lines | DC50 (nM) | Dmax (%) | Degradation Half-life (h) | Reference |
| XL01126 | LRRK2 (Wild-Type) | Thioether-conjugated VH101 | Mouse Embryonic Fibroblasts | 32 | ~82 | 0.6 - 2.4 | [12][13][14] |
| XL01126 | LRRK2 (G2019S Mutant) | Thioether-conjugated VH101 | Mouse Embryonic Fibroblasts | 14 | ~90 | 0.6 - 2.4 | [12][13][14] |
| XL01126 | LRRK2 (Human) | Thioether-conjugated VH101 | Peripheral Blood Mononuclear Cells | 17 (24h) | >50 | 2.4 (300nM) | [12] |
Table 1: Quantitative Degradation Data for the LRRK2 PROTAC XL01126.
| Compound | Molecular Weight ( g/mol ) | Formula | CAS Number | Purity | Storage |
| VH101 thiol | 534.67 | C25H31FN4O4S2 | 2358775-81-0 | ≥95% | -20°C |
Table 2: Physicochemical Properties of VH101 Thiol. [3][5][6]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using VH101 Thiol via Thiol-Maleimide Conjugation
This protocol describes a general method for conjugating VH101 thiol to a maleimide-functionalized protein of interest (POI) ligand.
Materials:
-
VH101 thiol
-
Maleimide-functionalized POI ligand
-
Anhydrous and degassed N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Reaction vial
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Preparation of Reactants:
-
Conjugation Reaction:
-
Purification:
-
Once the reaction is complete, purify the resulting PROTAC molecule by preparative reverse-phase HPLC.
-
Collect the fractions containing the desired product and confirm its identity and purity by LC-MS and NMR.
-
Lyophilize the pure fractions to obtain the final PROTAC powder.
-
Protocol 2: Western Blotting for Measuring PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a VH101 thiol-based PROTAC.
Materials:
-
Cells expressing the target protein
-
VH101 thiol-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5][22][23][24]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is for verifying the PROTAC-induced interaction between the target protein and the VHL E3 ligase.
Materials:
-
Cells expressing the target protein
-
VH101 thiol-based PROTAC
-
Vehicle control (e.g., DMSO)
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Antibody against the target protein or VHL for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for western blotting (anti-target protein, anti-VHL)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control, with the addition of MG132 for the last 4-6 hours to prevent degradation of the target protein.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.
-
Add fresh protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using an elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by western blotting using antibodies against both the target protein and VHL. The presence of VHL in the sample immunoprecipitated with the anti-target protein antibody (and vice versa) confirms the formation of the ternary complex.
-
Mandatory Visualizations
Caption: VHL-mediated targeted protein degradation pathway.
Caption: Workflow for PROTAC synthesis using VH101 thiol.
Conclusion
VH101 thiol stands out as a critical building block in the design and synthesis of potent and selective PROTACs that hijack the VHL E3 ligase. Its terminal thiol group offers a reliable and versatile point of attachment for a wide array of target protein ligands, enabling the rapid generation of PROTAC libraries for structure-activity relationship studies. The successful development of degraders like XL01126 underscores the power of this approach in creating chemical probes and potential therapeutics for challenging diseases. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize VH101 thiol in their targeted protein degradation endeavors, ultimately accelerating the discovery of novel medicines.
References
- 1. dot | Graphviz [graphviz.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer | Semantic Scholar [semanticscholar.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. lumiprobe.com [lumiprobe.com]
- 21. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 22. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. arxiv.org [arxiv.org]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of a VH101 Thiol-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, VH101 thiol. The protocol is based on the synthesis of the potent LRRK2 degrader, XL01126, and is intended to serve as a comprehensive guide for researchers in the field of targeted protein degradation.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The VHL ligand VH101 is a popular choice for recruiting the VHL E3 ligase. This protocol details the synthesis of a PROTAC by conjugating a maleimide-functionalized linker to the thiol group of VH101.
Quantitative Data Summary
The following table summarizes key quantitative data for the components and the final PROTAC product, based on the synthesis of XL01126.
| Compound/Parameter | Value | Reference |
| VH101 Thiol | ||
| Molecular Weight | 534.67 g/mol | [1] |
| Formula | C₂₅H₃₁FN₄O₄S₂ | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Maleimide Linker | Varies depending on the linker | |
| Target Ligand (HG-10-102-01) | 382.44 g/mol | [1] |
| Final PROTAC (XL01126) | ||
| DC₅₀ (G2019S LRRK2) | 14 nM | [1] |
| DC₅₀ (WT LRRK2) | 32 nM | [1] |
| Dₘₐₓ (G2019S LRRK2) | 90% | [1] |
| Dₘₐₓ (WT LRRK2) | 82% | [1] |
| Oral Bioavailability (F) | 15% | [1] |
Experimental Protocols
This section provides a detailed, two-part protocol for the synthesis of a VH101 thiol-based PROTAC. Part 1 describes the synthesis of a maleimide-functionalized linker, and Part 2 details the conjugation of this linker to VH101 thiol and the subsequent attachment of the target protein ligand.
Part 1: Synthesis of a Maleimide-Functionalized Linker
This protocol outlines the synthesis of a generic maleimide-functionalized linker. The specific reagents and reaction conditions should be adapted based on the desired linker structure.
Materials:
-
Starting material for the linker (e.g., a diamine)
-
Maleic anhydride
-
Acetic anhydride
-
Sodium acetate
-
Appropriate solvents (e.g., acetone, toluene)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Amic Acid Formation: Dissolve the starting diamine in a suitable solvent like acetone. Add maleic anhydride portion-wise at room temperature and stir for 2-4 hours.
-
Cyclization to Maleimide: To the amic acid solution, add acetic anhydride and a catalytic amount of sodium acetate. Heat the mixture to reflux for 3-5 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure maleimide-functionalized linker.
-
Characterization: Confirm the structure and purity of the synthesized linker using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of the Final VH101 Thiol PROTAC (Example: XL01126)
This protocol describes the conjugation of the maleimide-functionalized linker to VH101 thiol, followed by the attachment of the target protein ligand.
Materials:
-
VH101 thiol
-
Maleimide-functionalized linker (from Part 1)
-
Target protein ligand with a suitable reactive handle (e.g., an amine for amide bond formation)
-
Coupling agents (e.g., HATU, COMU)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., HPLC system)
Procedure:
-
Thiol-Maleimide Conjugation: Dissolve VH101 thiol and the maleimide-functionalized linker in anhydrous DMF. Add a base such as DIPEA to facilitate the reaction. Stir the mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.
-
Purification of the Intermediate: Purify the resulting VH101-linker conjugate by preparative HPLC to obtain the pure intermediate.
-
Coupling with Target Ligand: Dissolve the purified VH101-linker conjugate and the target protein ligand in anhydrous DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir the reaction at room temperature overnight.
-
Final Purification: Purify the final PROTAC product by preparative HPLC. Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.
Visualizations
PROTAC Mechanism of Action
References
Application Notes and Protocols: VH 101 Thiol Linker Chemistry and Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited E3 ligase in PROTAC design.[5][6] The VH 101 thiol linker is a functionalized VHL ligand that incorporates a terminal thiol group, providing a versatile handle for conjugation to a wide range of protein-targeting warheads.[7]
This document provides detailed application notes on the design principles of the VH 101 thiol linker, protocols for its synthesis and conjugation to payloads, and methods for the characterization of the resulting PROTACs.
VH 101 Thiol Linker: Chemistry and Design Principles
The VH 101 thiol linker is a derivative of the potent VHL ligand VH 101, which is based on the structure of the natural VHL ligand, the hydroxylated form of hypoxia-inducible factor 1α (HIF-1α). The core structure of VH 101 ensures high-affinity binding to the VHL E3 ligase. The key design feature of the VH 101 thiol linker is the incorporation of a flexible polyethylene glycol (PEG) or alkyl chain terminating in a thiol (-SH) group.
Key Design Considerations:
-
Linker Length and Composition: The length and chemical nature of the linker are critical for the efficacy of the final PROTAC. It must be long enough to span the distance between the VHL E3 ligase and the target protein without inducing steric hindrance, yet not so long as to be overly flexible, which can lead to reduced degradation efficiency.[8] The inclusion of PEG units can improve solubility and cell permeability.[8]
-
Attachment Point: The linker is typically attached to a solvent-exposed region of the VH 101 core structure to minimize disruption of its binding to VHL.
-
Thiol Reactivity: The terminal thiol group provides a reactive handle for conjugation to various electrophilic functional groups on the target protein ligand, most commonly a maleimide. This thiol-maleimide Michael addition reaction is highly efficient and proceeds under mild, biocompatible conditions.
Data Presentation: Performance of VHL-based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative data from published studies on various VHL-based PROTACs, illustrating the range of potencies that can be achieved.
| Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| BTK | VHL | Mino | 2.2 | 97 | [9] |
| KRAS G12C | VHL | NCI-H358 | ~100 | Not Reported | [10] |
| p38α | VHL | HeLa | <100 | >90 | [11] |
| BRD4 | VHL | HeLa | Not Reported | >80 | [4] |
| SMARCA2 | VHL | Ex vivo human whole blood | <100 | >90 | [12] |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Characterization
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of VH 101 Thiol Linker
This protocol outlines a plausible synthetic route for a VH 101 thiol linker based on established VHL ligand synthesis methodologies. This is a multi-step synthesis that should be performed by chemists experienced in organic synthesis.
Materials:
-
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VHL ligand core)
-
Thiol-terminated PEG or alkyl linker with a terminal carboxylic acid (e.g., 3-((2-(2-(3-mercaptopropanamido)ethoxy)ethoxy)methyl)benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Boc Protection of VHL Ligand Core: Protect the primary amine of the VHL ligand core with a Boc group using standard procedures (e.g., Boc anhydride, triethylamine in DCM).
-
Amide Coupling:
-
Dissolve the Boc-protected VHL ligand core (1 equivalent) and the thiol-terminated linker (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected conjugate in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and TFA.
-
-
Purification: Purify the final VH 101 thiol linker by preparative reverse-phase HPLC to obtain the desired product with high purity.
-
Characterization: Confirm the identity and purity of the VH 101 thiol linker by LC-MS and NMR spectroscopy.
Protocol 2: Conjugation of VH 101 Thiol Linker to a Maleimide-Functionalized Payload
This protocol describes the conjugation of the VH 101 thiol linker to a payload containing a maleimide group.
Materials:
-
VH 101 thiol linker
-
Maleimide-functionalized payload (e.g., a kinase inhibitor with a maleimide handle)
-
Anhydrous, degassed buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS)
-
Anhydrous DMSO or DMF
-
Reverse-phase HPLC for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the VH 101 thiol linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Dissolve the maleimide-functionalized payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
In a clean, dry reaction vial, add the maleimide-functionalized payload solution.
-
Slowly add a slight molar excess (1.1-1.2 equivalents) of the VH 101 thiol linker solution to the payload solution while gently vortexing.
-
If necessary, add degassed buffer to ensure solubility and maintain the pH between 6.5 and 7.5.
-
Protect the reaction from light and stir at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the crude PROTAC conjugate by preparative reverse-phase HPLC.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.
-
-
Characterization:
-
Confirm the molecular weight of the final PROTAC using high-resolution mass spectrometry (HRMS).
-
Characterize the structure of the PROTAC using 1H and 13C NMR spectroscopy.
-
Assess the purity of the final compound using analytical HPLC (>95% purity is recommended for biological assays).
-
Protocol 3: Determination of DC50 and Dmax by Western Blot
This protocol outlines the procedure for determining the degradation potency (DC50) and efficacy (Dmax) of a VH 101-based PROTAC in a cellular context.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
VH 101-based PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the VH 101-based PROTAC in complete cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of target protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein versus the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Conclusion
The VH 101 thiol linker is a valuable tool for the development of potent and selective PROTACs that recruit the VHL E3 ligase. Its versatile thiol functionality allows for straightforward conjugation to a variety of target protein ligands. By carefully considering the design principles of the linker and following robust synthetic and analytical protocols, researchers can effectively generate and characterize novel PROTACs for therapeutic and research applications. The provided protocols offer a comprehensive guide for the synthesis, conjugation, and biological evaluation of VH 101-based PROTACs.
References
- 1. Non-small molecule PROTACs (NSM-PROTACs): Protein degradation kaleidoscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for LRRK2 Degradation using a VH101 Thiol PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction to LRRK2 and PROTAC-mediated Degradation
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has been implicated in both familial and sporadic cases of Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are one of the most common genetic causes of PD.[3] The kinase activity of LRRK2 is thought to play a crucial role in the pathogenesis of the disease, making it a key target for therapeutic intervention.[2] One of its well-characterized substrates is the Rab10 protein, and the phosphorylation of Rab10 is often used as a biomarker for LRRK2 kinase activity.[4]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[5] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein (in this case, LRRK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This ternary complex formation (Target-PROTAC-E3 ligase) leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[5] This approach offers a potential advantage over traditional inhibitors by eliminating the entire protein, thereby addressing both its enzymatic and scaffolding functions.[6]
This document provides a detailed protocol for the degradation of LRRK2 in cultured cells using a PROTAC constructed with a VH101 thiol linker, which recruits the von Hippel-Lindau (VHL) E3 ligase.[7][8]
Mechanism of Action: LRRK2 Degradation by a VH101 Thiol PROTAC
The VH101 thiol PROTAC facilitates the degradation of LRRK2 through a series of orchestrated intracellular events.
Caption: Mechanism of LRRK2 degradation via a VH101 thiol PROTAC.
Quantitative Data Summary
The following table summarizes the degradation potency of a representative LRRK2 PROTAC, XL01126, which utilizes a VH101 thiol-based linker.
| Compound | Cell Line | Target | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| XL01126 | HEK293 | Wild-Type LRRK2 | 32 | >82 | 24 | [6][9] |
| XL01126 | HEK293 | G2019S LRRK2 | 14 | >90 | 24 | [6][9] |
| XL01126 | SH-SY5Y | Endogenous LRRK2 | 72 | ~85 | 24 | [9] |
DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
General Experimental Workflow
The overall workflow for assessing LRRK2 degradation is outlined below.
Caption: A typical workflow for evaluating PROTAC-mediated LRRK2 degradation.
Protocol 1: Cell Culture and PROTAC Treatment
Materials:
-
HEK293 or SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
6-well cell culture plates
-
VH101 thiol-based LRRK2 PROTAC (e.g., XL01126)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Culture HEK293 or SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Prepare a stock solution of the LRRK2 PROTAC in DMSO.
-
On the day of the experiment, dilute the PROTAC stock solution in fresh cell culture medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and replace it with the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
Protocol 2: Cell Lysis and Protein Quantification
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
Procedure:
-
After the treatment period, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well) to each well.
-
Scrape the cells from the bottom of the well and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
Materials:
-
Protein lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-LRRK2
-
Anti-phospho-Rab10 (pT73)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point is typically 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis on the protein bands using appropriate software (e.g., ImageJ). Normalize the LRRK2 and pRab10 band intensities to the loading control.
LRRK2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving LRRK2 and its substrate Rab10.
Caption: LRRK2 phosphorylates Rab10, impacting downstream cellular pathways.
Conclusion
The use of VH101 thiol-based PROTACs presents a promising strategy for the targeted degradation of LRRK2. The protocols outlined in this document provide a comprehensive guide for researchers to effectively evaluate the efficacy of these molecules in cellular models. Careful execution of these experiments will enable the generation of robust and reproducible data, facilitating the discovery and development of novel therapeutics for Parkinson's disease and other LRRK2-associated disorders.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GtR [gtr.ukri.org]
- 4. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to Maleimide-Thiol Conjugation with VH 101
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the covalent conjugation of a maleimide-activated molecule to the thiol group of VH 101, a hypothetical thiol-containing biomolecule. The maleimide-thiol reaction is a cornerstone of bioconjugation, widely used for creating antibody-drug conjugates (ADCs), labeling proteins with fluorescent dyes, and immobilizing biomolecules.[1][2][3] This protocol outlines the necessary steps, from reagent preparation to purification and characterization of the final conjugate.
Principle of the Reaction
The conjugation chemistry is based on the Michael addition reaction, where the nucleophilic thiol group (sulfhydryl group, -SH) of VH 101 attacks the electrophilic double bond of the maleimide ring.[1][4] This reaction forms a stable, covalent thioether bond.[5][] The reaction is highly selective for thiols, especially when conducted under mild conditions at a pH range of 6.5 to 7.5.[1][7][8] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing side reactions.[1][7]
Caption: Chemical principle of maleimide-thiol conjugation.
Materials and Reagents
-
VH 101: Thiol-containing protein, peptide, or oligonucleotide.
-
Maleimide-activated reagent: (e.g., Maleimide-PEG, Maleimide-dye).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5), degassed.[5][9] Thiol-containing buffers like DTT or BME should not be in the final reaction mixture.[8]
-
Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) solution. TCEP is recommended as it does not contain thiols and does not need to be removed before conjugation.[8][10]
-
Quenching Reagent: Cysteine or 2-mercaptoethanol to quench unreacted maleimide.[10]
-
Solvent for Maleimide: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5][9]
-
Purification System: Gel filtration/size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), dialysis cassettes, or HPLC system.[9][11]
-
Equipment: Reaction vials, stir plate, inert gas (argon or nitrogen), spectrophotometer.
Experimental Workflow
Caption: A typical workflow for maleimide-thiol conjugation.[2]
Detailed Protocols
Protocol 1: Preparation and Reduction of VH 101
Disulfide bonds within a protein or peptide are unreactive towards maleimides and must first be reduced to free thiols.[5][9]
-
Dissolve VH 101: Prepare a solution of VH 101 at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., PBS, pH 7.2).[2][9] Degassing the buffer by vacuum or by bubbling with an inert gas like argon or nitrogen is crucial to prevent re-oxidation of thiols.[9][10]
-
Reduce Disulfide Bonds (Optional): If VH 101 contains disulfide bridges, add a 10-100 fold molar excess of TCEP to the solution.[10][11]
-
Incubate: Flush the vial with inert gas, seal it, and incubate for 20-60 minutes at room temperature.[2][5]
Protocol 2: Maleimide-Thiol Conjugation
-
Prepare Maleimide Stock: Immediately before use, dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[11] Maleimide solutions are susceptible to hydrolysis and should be prepared fresh.[11][12]
-
Initiate Conjugation: Add a 10-20 fold molar excess of the maleimide stock solution to the reduced VH 101 solution while gently stirring.[2] The optimal molar ratio may need to be determined empirically.[5]
-
Incubate: Flush the reaction vial with inert gas, seal it tightly, and incubate. Protect from light if using a fluorescent maleimide reagent.[2] The reaction can proceed for 2 hours at room temperature or overnight at 4°C.[2]
-
Quench Reaction (Optional): To stop the reaction and consume any excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol.[10]
Protocol 3: Purification of the Conjugate
-
Prepare Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the reaction buffer.[11][13]
-
Separate Conjugate: Load the reaction mixture onto the column. The larger VH 101 conjugate will elute first, separating it from the smaller, unreacted maleimide and quenching reagents.[10][13]
-
Collect Fractions: Collect the fractions containing the purified conjugate, often identified by monitoring UV absorbance at 280 nm for protein and at the specific wavelength for the attached label.[10]
Summary of Key Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Higher pH (>7.5) increases reaction with amines and maleimide hydrolysis.[1][7][12] |
| Temperature | 4°C to Room Temp. (20-25°C) | Room temperature for faster reaction (e.g., 2 hours); 4°C for longer incubations (e.g., overnight) to maintain protein stability. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A starting point; should be optimized for specific molecules to maximize efficiency and minimize waste.[12][14] |
| VH 101 Concentration | 1 - 10 mg/mL | A common concentration range for protein conjugation.[5][9] |
| Incubation Time | 2 hours to Overnight | Dependent on temperature and reactivity of the specific thiol and maleimide. |
| Reducing Agent (TCEP) | 10-100x molar excess over VH 101 | Ensures complete reduction of disulfide bonds without interfering with the subsequent conjugation step.[10][11] |
Troubleshooting Guide
Low conjugation yield is a common issue that can arise from several factors.
Caption: Troubleshooting logic for low conjugation yield.[10]
Common Side Reactions:
-
Hydrolysis: The maleimide ring can be hydrolyzed, rendering it inactive. This is more rapid at higher pH.[7][12]
-
Reaction with Amines: At pH > 7.5, maleimides can react with primary amines (e.g., lysine residues), reducing selectivity.[7][12]
-
Retro-Michael Reaction: The formed thioether bond can be reversible, especially in the presence of other thiols, leading to payload exchange.[12][15][16]
-
Thiazine Rearrangement: Conjugation to an N-terminal cysteine can lead to an intramolecular rearrangement to a stable six-membered thiazine ring, which may be undesirable.[3][4][12] Performing the reaction at a more acidic pH can prevent this.[4][10]
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. de.lumiprobe.com [de.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. leica-microsystems.com [leica-microsystems.com]
- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Protein Degradation Studies Using VH-101 Thiol-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins. This technology utilizes the cell's own ubiquitin-proteasome system to eliminate unwanted proteins, offering a powerful alternative to traditional inhibition strategies. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
This document provides detailed application notes and protocols for the use of PROTACs synthesized with VH-101 thiol , a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in in vitro protein degradation studies. VH-101 thiol possesses a terminal thiol group, enabling its conjugation to a diverse range of target protein ligands. By following these protocols, researchers can effectively synthesize and evaluate the efficacy of their custom VH-101 thiol-based PROTACs in inducing the degradation of their protein of interest.
Mechanism of Action of VH-101 Thiol-Based PROTACs
A PROTAC synthesized using VH-101 thiol functions by hijacking the VHL E3 ligase complex. The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex.[1] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Key Experiments for In Vitro Evaluation
A thorough in vitro evaluation of a VH-101 thiol-based PROTAC involves a series of experiments to confirm its mechanism of action and quantify its degradation efficiency. The key experiments detailed in this document are:
-
PROTAC Synthesis: Conjugation of VH-101 thiol to a target protein ligand.
-
Western Blotting: To quantify the extent of target protein degradation.
-
Co-Immunoprecipitation (Co-IP): To demonstrate the formation of the ternary complex (Target Protein - PROTAC - VHL).
-
Mass Spectrometry: To identify ubiquitination sites on the target protein.
I. PROTAC Synthesis: Conjugation of VH-101 Thiol to a Target Protein Ligand
This protocol describes a general method for conjugating VH-101 thiol to a target protein ligand containing a compatible reactive group, such as a maleimide or a haloacetyl group.
Materials:
-
VH-101 thiol
-
Target protein ligand with a thiol-reactive group (e.g., maleimide-functionalized ligand)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Protocol:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere to prevent oxidation of the thiol.
-
Dissolution: Dissolve the target protein ligand (1 equivalent) in the anhydrous solvent.
-
Addition of VH-101 Thiol: Add VH-101 thiol (1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2-24 hours.
-
Purification: Once the reaction is complete, purify the crude product using preparative HPLC to isolate the desired PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).
II. Western Blotting for Quantifying Protein Degradation
This is the primary assay to determine the efficacy of the PROTAC in degrading the target protein. Key parameters to determine are the DC50 (concentration of PROTAC that causes 50% degradation) and Dmax (the maximal degradation achieved).[1]
Materials:
-
Cultured cells expressing the target protein
-
VH-101 thiol-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.[2]
-
Cell Treatment: Treat the cells with a range of concentrations of the VH-101 thiol-based PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).[2]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Perform the same immunoblotting procedure for the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Data Presentation:
| PROTAC Concentration | % Target Protein Degradation (Mean ± SD) |
| Vehicle (DMSO) | 0 |
| 1 nM | 15 ± 3 |
| 10 nM | 45 ± 5 |
| 100 nM | 85 ± 4 |
| 1 µM | 92 ± 3 |
| 10 µM | 90 ± 4 |
Note: The above data is representative. Actual results will vary depending on the PROTAC, target protein, and cell line.
III. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is crucial to demonstrate that the PROTAC facilitates the interaction between the target protein and the VHL E3 ligase.
Materials:
-
Cells treated with the VH-101 thiol-based PROTAC and vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein or VHL
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as listed above)
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective (e.g., near the DC50) for a shorter time (e.g., 1-4 hours) to capture the ternary complex before significant degradation occurs. Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.[3]
-
Western Blot Analysis: Analyze the eluted samples by western blotting. Probe separate blots with antibodies against the target protein and VHL to detect the co-immunoprecipitated protein.
Expected Results:
In the sample treated with the PROTAC, when immunoprecipitating with the target protein antibody, a band for VHL should be detected in the eluate. Conversely, when immunoprecipitating with a VHL antibody, a band for the target protein should be detected. These results would confirm the formation of the ternary complex.
IV. Mass Spectrometry for Ubiquitination Analysis
Mass spectrometry can be used to identify the specific lysine residues on the target protein that are ubiquitinated following PROTAC treatment, providing direct evidence of the mechanism of action.
Materials:
-
Cells treated with the PROTAC and vehicle control, and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619).
-
Antibody against the target protein for immunoprecipitation.
-
Digestion enzymes (e.g., Trypsin).
-
LC-MS/MS system.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor. Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation of Target Protein: Immunoprecipitate the target protein from the cell lysates as described in the Co-IP protocol.
-
In-gel or In-solution Digestion: Run the immunoprecipitated sample on an SDS-PAGE gel and excise the band corresponding to the target protein for in-gel digestion with trypsin. Alternatively, perform an in-solution digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a protein database to identify peptides. Specifically look for the characteristic mass shift of a di-glycine remnant (from trypsin digestion of ubiquitinated lysine), which indicates the site of ubiquitination.
Data Presentation:
| Identified Ubiquitination Site (Lysine Residue) | Peptide Sequence |
| K123 | ...[Peptide Sequence with K(gg)]... |
| K245 | ...[Peptide Sequence with K(gg)]... |
| K350 | ...[Peptide Sequence with K(gg)]... |
Note: K(gg) represents the di-glycine remnant of ubiquitin on the lysine residue.
Visualizations
Caption: Mechanism of action of a VH-101 thiol-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for VH 101 Thiol in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH 101 thiol is a functionalized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, designed for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology offers a promising therapeutic strategy for neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins.
The thiol group on VH 101 provides a reactive handle for covalent conjugation to a ligand that binds to a protein of interest (POI), a critical step in the synthesis of a PROTAC. By targeting pathogenic proteins such as tau, α-synuclein, or huntingtin for degradation, PROTACs developed using VH 101 thiol have the potential to halt or reverse disease progression.
Mechanism of Action
A PROTAC synthesized using VH 101 thiol operates by hijacking the cell's natural protein disposal system. The molecule simultaneously binds to the target protein (via the POI ligand) and the VHL E3 ligase (via the VH 101 moiety). This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
Application Notes and Protocols for VH 101 Thiol in Studying Kinase Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH 101 thiol is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. VH 101 thiol, with its terminal thiol group, provides a convenient handle for conjugation to a ligand that binds to a protein of interest, such as a kinase. This document provides detailed application notes and protocols for the use of VH 101 thiol in the study of kinase degradation pathways.
Mechanism of Action
A PROTAC synthesized using VH 101 thiol functions by forming a ternary complex between the target kinase and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.
Application Example: Degradation of Leucine-Rich Repeat Kinase 2 (LRRK2)
A prominent example of the application of a VH 101 thiol-derived PROTAC is the development of XL01126, a potent and selective degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[2][3]
Quantitative Data
The following table summarizes the degradation efficiency of the LRRK2 PROTAC degrader XL01126 in mouse embryonic fibroblasts (MEFs).
| Compound | Cell Line | DC50 (nM, 4h) | Dmax (4h) |
| XL01126 | WT LRRK2 MEFs | 32 | 82% |
| XL01126 | G2019S LRRK2 MEFs | 14 | 90% |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation.
Data sourced from Liu et al., J. Am. Chem. Soc. 2022.[2][4]
Experimental Protocols
Protocol 1: Synthesis of a VH 101 Thiol-based PROTAC (Example: XL01126)
This protocol describes the synthesis of the LRRK2 degrader XL01126, which incorporates a VH 101 thiol-derived moiety.
Materials:
-
VH 101 thiol
-
LRRK2 inhibitor (e.g., a derivative of HG-10-102-01 with a suitable attachment point)
-
Linker with appropriate functional groups (e.g., a PEG linker with a terminal electrophile)
-
Solvents (e.g., DMF, DCM)
-
Reagents for coupling and deprotection (e.g., DIPEA, TFA)
-
Purification supplies (e.g., HPLC)
Procedure: A detailed synthesis scheme for XL01126 can be found in the supplementary information of the publication by Liu et al. (2022).[4][5] The general steps involve:
-
Linker Attachment to Kinase Ligand: The kinase inhibitor is reacted with a bifunctional linker under basic conditions.
-
Deprotection (if necessary): If the linker contains a protecting group, it is removed to reveal a reactive site for conjugation with VH 101 thiol.
-
Conjugation of VH 101 Thiol: The deprotected linker-kinase ligand intermediate is reacted with VH 101 thiol. The thiol group of VH 101 reacts with the electrophilic group on the linker to form a stable thioether bond.
-
Purification: The final PROTAC is purified by reverse-phase HPLC.
Protocol 2: Western Blot for Kinase Degradation
This protocol is for assessing the degradation of a target kinase in cells treated with a VH 101 thiol-based PROTAC.
Materials:
-
Cells expressing the target kinase (e.g., MEFs, SH-SY5Y)
-
VH 101 thiol-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target kinase and a loading control (e.g., GAPDH, tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the PROTAC or DMSO for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target kinase signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Immunoprecipitation-Ubiquitination Assay
This protocol is to confirm that the PROTAC-induced kinase degradation is mediated by ubiquitination.
Materials:
-
Cells expressing the target kinase
-
VH 101 thiol-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target kinase for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody for western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC. To allow for the accumulation of ubiquitinated proteins, pre-treat a set of cells with a proteasome inhibitor like MG132 before adding the PROTAC.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target kinase to form antibody-protein complexes. Capture these complexes using Protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blotting: Run the eluted samples on an SDS-PAGE gel and perform a western blot using an anti-ubiquitin antibody.
-
Analysis: A high-molecular-weight smear in the PROTAC-treated lanes (especially with MG132 co-treatment) indicates poly-ubiquitination of the target kinase.
Conclusion
VH 101 thiol is a valuable chemical tool for the development of PROTACs to study kinase degradation pathways. By following the protocols outlined in these application notes, researchers can effectively synthesize and evaluate VH 101 thiol-based PROTACs, leading to a deeper understanding of kinase biology and the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
improving VH 101 thiol PROTAC solubility and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH101 thiol-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you overcome common challenges related to solubility and stability, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a VH101 thiol PROTAC and why is the thiol group significant?
A1: A VH101 thiol PROTAC is a heterobifunctional molecule that utilizes VH101 as a ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The "thiol" designation indicates the presence of a reactive sulfhydryl (-SH) group, typically at the terminus of the linker, which is used for conjugation to a target protein ligand.[1][2] This thiol group is crucial for certain conjugation chemistries but can also introduce specific stability challenges, such as oxidation.
Q2: My VH101 thiol PROTAC has poor aqueous solubility. What are the initial steps I should take?
A2: Poor solubility is a common issue with PROTACs due to their high molecular weight and complex structures.[3][4] Initial troubleshooting should focus on the formulation. Ensure the PROTAC is fully dissolved in a suitable organic solvent like DMSO before preparing aqueous solutions. If precipitation occurs upon dilution into aqueous buffers, consider using a lower final concentration or incorporating excipients to improve solubility.
Q3: What are some common causes for a lack of target protein degradation with my VH101 thiol PROTAC?
A3: A lack of degradation can stem from several factors.[1][5] First, verify the integrity of your PROTAC, as the thiol group can be prone to oxidation. Poor cell permeability is another common hurdle for large PROTAC molecules. Additionally, the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase is critical for degradation; issues with this complex formation will prevent efficacy.[1][5]
Q4: What is the "hook effect" and how can I avoid it with my VH101 thiol PROTAC?
A4: The "hook effect" describes the phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation.[1]
Troubleshooting Guides
Issue 1: PROTAC Precipitation or Aggregation in Solution
Symptoms:
-
Visible precipitate in your stock solution or upon dilution in aqueous media.
-
Inconsistent results in cellular assays.
-
Low recovery during sample preparation for analytical assays.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor intrinsic solubility | Fully dissolve the PROTAC in 100% DMSO before further dilution. Prepare fresh dilutions for each experiment. |
| Precipitation in aqueous buffer | Decrease the final concentration of the PROTAC in your assay. Consider the use of formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations for in vivo studies.[3][6] |
| Compound instability | Assess the stability of your PROTAC in the experimental media over time. Thiol groups can oxidize, leading to aggregation. |
| High protein concentration in lysate | For in vitro assays, ensure the protein concentration in your lysate is within an optimal range (e.g., 1-5 mg/mL) to minimize non-specific aggregation.[7] |
Issue 2: Low or No Target Protein Degradation
Symptoms:
-
Western blot or other protein quantification methods show no significant decrease in the target protein levels after PROTAC treatment.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor cell permeability | Modify the linker to improve physicochemical properties. Strategies include incorporating polyethylene glycol (PEG) units or other moieties that can shield the polar surface area.[8][9] |
| PROTAC instability (Thiol Oxidation) | Confirm the integrity of your PROTAC stock. Store thiol-containing PROTACs under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or -80°C).[10][11] Consider using antioxidants in your buffers, but be mindful of their compatibility with your assay. |
| Inefficient ternary complex formation | The linker length and composition are critical for the formation of a stable ternary complex.[12][13] If possible, test PROTACs with different linker lengths and compositions. |
| Suboptimal assay conditions | Optimize the incubation time (typically 8-24 hours) and concentration of your PROTAC.[5] Ensure your cell lysis and protein quantification methods are validated for your target protein. |
Experimental Protocols
Protocol 1: Assessment of VH101 Thiol PROTAC Solubility
Objective: To determine the kinetic and thermodynamic solubility of a VH101 thiol PROTAC.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Kinetic Solubility (Turbidimetric Method):
-
Serially dilute the PROTAC stock solution in a 96-well plate.
-
Add phosphate-buffered saline (PBS) to each well to a final DMSO concentration of 1-2%.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which turbidity appears is the kinetic solubility.
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess amount of the solid PROTAC to PBS.
-
Shake the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated analytical method such as HPLC-UV or LC-MS.
-
Protocol 2: Assessment of VH101 Thiol PROTAC Stability (Thiol Oxidation)
Objective: To evaluate the stability of the thiol group in a VH101 thiol PROTAC in a relevant biological matrix.
Methodology:
-
Sample Preparation: Incubate the VH101 thiol PROTAC at a known concentration in cell culture medium (supplemented with 10% FBS) and in PBS at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching and Extraction: At each time point, quench the reaction by adding an excess of a thiol-capping agent like N-ethylmaleimide (NEM) to prevent further oxidation during sample processing. Extract the PROTAC from the matrix using a suitable organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent PROTAC remaining. Monitor for the appearance of the corresponding disulfide dimer, which would indicate oxidation.
-
Data Analysis: Plot the percentage of the remaining parent PROTAC against time to determine the degradation kinetics.
Visualizations
Caption: Mechanism of action of a VH101 thiol PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Properties Of PROTACs And The Relationship To Formulation Design [pharmaceuticalonline.com]
- 4. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.co.jp [promega.co.jp]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
troubleshooting low yield in VH 101 thiol conjugation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in VH 101 thiol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in thiol conjugation reactions?
Low yield in thiol conjugation reactions, particularly those involving maleimide chemistry, can be attributed to several factors. These include the hydrolysis of the maleimide group, oxidation of the free thiol on the protein, suboptimal reaction conditions such as pH, incorrect stoichiometry between the thiol and the maleimide compound, and the presence of interfering substances in the reaction buffer.[1][2] Protein aggregation and inefficient purification can also lead to significant product loss.[2][3]
Q2: How can I tell if my maleimide reagent has gone bad?
The primary issue with maleimide reagents is their susceptibility to hydrolysis, which renders them unreactive towards thiols.[1] To assess the reactivity of your maleimide, you can perform a small-scale control reaction with a thiol-containing compound like cysteine and analyze the reaction mixture using techniques like HPLC or mass spectrometry to check for the formation of the expected conjugate. Storing maleimide reagents in an anhydrous solvent like DMSO or DMF is recommended to prevent hydrolysis.[1] Long-term storage of maleimide-functionalized molecules at 20°C can lead to a significant loss of reactivity (around 40%), while storage at 4°C for a week may result in a smaller decrease (approximately 10%).[1][4]
Q3: My protein has disulfide bonds. How does this affect the conjugation, and what should I do?
Disulfide bonds involve cysteine residues, the same amino acids that provide the free thiol groups necessary for conjugation.[1] Since disulfides are unreactive with maleimides, they must be reduced to expose the free thiols.[1] This is a critical step before initiating the conjugation reaction.
Q4: Which reducing agent, TCEP or DTT, is better for my reaction?
Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent for maleimide conjugations.[1][5] Unlike dithiothreitol (DTT), TCEP does not contain a thiol group and therefore does not compete with your protein for reaction with the maleimide.[1][5][6] If DTT is used, it is crucial to remove it completely after reduction and before adding the maleimide reagent, typically through a desalting column or buffer exchange.[1][6]
Q5: Can the reaction buffer itself be the source of the problem?
Yes, the composition of the reaction buffer is critical. The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2][6][7] At this pH, the reaction with thiols is significantly faster than with other nucleophiles like amines.[1][7] Buffers containing primary amines (e.g., Tris) or other thiol-containing compounds (e.g., DTT) should be avoided as they will compete in the reaction.[8] It is also recommended to use degassed buffers to minimize oxygen, which can promote thiol oxidation, and to include a chelating agent like EDTA to sequester metal ions that can catalyze this oxidation.[1]
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
This is one of the most frequent issues encountered. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions
-
Maleimide Hydrolysis: The maleimide ring is susceptible to opening in aqueous solutions, especially at higher pH.
-
Solution: Prepare fresh solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[1] Store stock solutions at -20°C. If you suspect hydrolysis, test the maleimide's reactivity in a control experiment.
-
-
Thiol Oxidation: Free thiols can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[1] This process can be catalyzed by divalent metals.
-
Incorrect Stoichiometry: An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation.
-
Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[1] However, this ratio may need to be optimized depending on the specific reactants. For some molecules, a much lower ratio (e.g., 2:1 or 5:1 maleimide to thiol) has been found to be optimal.[4]
-
-
Suboptimal Reaction pH: The pH of the reaction buffer significantly influences the reaction rate and specificity.
Issue 2: Protein Aggregation and Precipitation
The introduction of often hydrophobic payloads can lead to protein aggregation, reducing the yield of soluble and functional conjugate.[3]
Potential Causes & Solutions
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.
-
Solution: Perform the conjugation reaction at a lower protein concentration.[2]
-
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can affect protein stability.
-
Solution: Screen different buffer conditions to find those that minimize aggregation. The addition of excipients like arginine or polysorbates can sometimes help reduce aggregation.[2]
-
Data Presentation
Table 1: Comparison of Common Disulfide Reducing Agents
| Feature | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) |
| Mechanism | Thiol-free reduction | Thiol-disulfide exchange |
| Optimal pH | 1.5 - 8.5[1] | > 7.0[1] |
| Odor | Odorless[1] | Pungent |
| Stability | More resistant to air oxidation[1] | Prone to oxidation |
| Removal Before Conjugation | Not typically required[1][6] | Required[1][6] |
| Interference with Maleimides | Less inhibitory than DTT, but can react at higher concentrations[5] | Competes with the target thiol for the maleimide[1] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5[1][2][6] | Balances thiol reactivity with maleimide stability and specificity. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point)[1] | Ensures complete reaction; requires optimization for specific proteins. |
| Reaction Temperature | Room temperature or 4°C | Room temperature for faster reaction (e.g., 2 hours), 4°C overnight for slower, more controlled reaction.[1] |
| EDTA Concentration | 1-5 mM[1] | Chelates metal ions to prevent thiol oxidation. |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction
This protocol describes the general procedure for reducing disulfide bonds in a protein to generate free thiols for conjugation.
-
Buffer Preparation: Prepare a degassed reaction buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[1]
-
Protein Preparation: Dissolve the protein to be conjugated in the prepared buffer to a concentration of 1-10 mg/mL.
-
Reduction using TCEP (Recommended):
-
Add TCEP to the protein solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.[1]
-
Incubate at room temperature for 30-60 minutes.[1]
-
The reduced protein solution can typically be used directly in the conjugation reaction without removing the TCEP.[1]
-
-
Reduction using DTT:
Protocol 2: Maleimide-Thiol Conjugation
This protocol outlines the steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
-
Maleimide Preparation: Dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous solvent such as DMSO or DMF.[1]
-
Conjugation Reaction:
-
Add the maleimide solution to the reduced protein solution from Protocol 1. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized.[1]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing can be applied during this time.[1]
-
-
Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.[1]
-
Purification: Proceed with the purification of the conjugate to remove unreacted reagents and byproducts. Common methods include size-exclusion chromatography (SEC), dialysis, or hydrophobic interaction chromatography (HIC).[1][9]
Visualizations
Caption: Experimental workflow for VH 101 thiol conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
overcoming off-target effects with VH 101 thiol PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VH 101 thiol-based Proteolysis Targeting Chimeras (PROTACs). Our aim is to help you overcome common challenges, particularly concerning off-target effects, and to provide clear experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is a VH 101 thiol PROTAC and how does its reactivity influence its function?
A VH 101 thiol PROTAC is a heterobifunctional molecule that utilizes a derivative of the VH 101 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The "thiol" designation indicates the incorporation of a reactive thiol group, often as a conjugation point for a warhead that covalently binds to the target protein, typically by reacting with a cysteine residue. This covalent and potentially reversible binding can enhance potency and duration of action but also introduces the risk of off-target interactions with other cysteine-containing proteins.[2][3][4]
Q2: My VH 101 thiol PROTAC shows potent degradation of my target protein, but I am observing unexpected cellular toxicity. What could be the cause?
Unexpected toxicity is often a result of off-target effects.[4][5] With thiol-reactive PROTACs, this can stem from the covalent modification of proteins other than your target of interest.[4][6] It is crucial to perform unbiased proteomic analyses to identify these off-target interactions. Additionally, high concentrations of the PROTAC can lead to off-target effects independent of the covalent warhead.
Q3: How can I reduce the off-target effects of my VH 101 thiol PROTAC?
Several strategies can be employed to mitigate off-target effects:
-
Optimize the Warhead's Reactivity: Fine-tuning the electrophilicity of the warhead can enhance its selectivity for the target protein's cysteine over other cysteines in the proteome.[6]
-
Linker Optimization: The length, rigidity, and attachment points of the linker are critical for the formation of a stable and selective ternary complex (Target-PROTAC-VHL).[7][8] A well-designed linker can orient the warhead to favor binding to the target protein and minimize exposure to off-targets.
-
Dose-Response Optimization: Using the lowest effective concentration of the PROTAC can minimize off-target binding and reduce the likelihood of toxicity.[5]
-
Develop Reversible Covalent PROTACs: A reversible covalent interaction can reduce the risk of permanent off-target modification and associated toxicity.[2][3][9]
Q4: I am not observing any degradation of my target protein. What are the common reasons for this?
Lack of degradation can be due to several factors. A logical troubleshooting workflow should be followed to pinpoint the issue.
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.
-
Inefficient Ternary Complex Formation: The PROTAC may not be effectively bringing the target protein and VHL together.
-
Low VHL Expression: The cell line being used may not express sufficient levels of the VHL E3 ligase.
-
Rapid Target Protein Synthesis: The rate of degradation may be slower than the rate of new protein synthesis.
-
PROTAC Instability: The PROTAC molecule may be unstable in the experimental conditions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with VH 101 thiol PROTACs.
| Problem | Possible Cause | Suggested Solution |
| High Cellular Toxicity | Off-target covalent modification of essential proteins. | 1. Perform competitive activity-based protein profiling (ABPP) to identify off-targets. 2. Redesign the warhead to be more selective. 3. Optimize the linker to improve ternary complex selectivity. |
| No Target Degradation | Poor cell permeability. | 1. Perform a cellular uptake assay. 2. Modify the PROTAC linker to improve physicochemical properties. |
| Inefficient ternary complex formation. | 1. Conduct a co-immunoprecipitation (Co-IP) or TR-FRET assay to assess ternary complex formation. 2. Systematically vary the linker length and composition. | |
| Low VHL E3 ligase expression. | 1. Verify VHL expression in your cell line via Western blot or qPCR. 2. Use a cell line with known high VHL expression. | |
| "Hook Effect" Observed | High PROTAC concentrations favoring binary complex formation. | 1. Perform a wide dose-response experiment to identify the optimal concentration. 2. Test lower concentrations (nM to low µM range). |
| Inconsistent Results | Cell-based variability. | 1. Standardize cell passage number and confluency. 2. Ensure consistent cell health and seeding density. |
| PROTAC instability. | 1. Assess the stability of the PROTAC in your cell culture medium over time. |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol is designed to identify off-target proteins that covalently bind to your VH 101 thiol PROTAC.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Quantify the protein concentration of the lysate.
-
-
Competitive Incubation:
-
Pre-incubate the cell lysate with varying concentrations of your VH 101 thiol PROTAC or a vehicle control (DMSO) for 1 hour at 37°C.
-
Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the lysates and incubate for another hour.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified probe.
-
-
Enrichment and Digestion:
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins that show reduced labeling by the cysteine-reactive probe in the presence of your PROTAC. These are your potential off-targets.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the formation of the Target-PROTAC-VHL ternary complex in a cellular context.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with your VH 101 thiol PROTAC at the optimal concentration for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against your target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Run the eluates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against your target protein (as a positive control) and VHL. An increase in the VHL signal in the PROTAC-treated sample indicates the formation of the ternary complex.[10]
-
Visualizations
Caption: Mechanism of action for a VH 101 thiol PROTAC.
Caption: Troubleshooting workflow for lack of target degradation.
Caption: Workflow for off-target identification using competitive ABPP.
References
- 1. VH 101, thiol | CAS 2358775-81-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 3. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
VH 101 thiol storage and handling best practices.
Welcome to the technical support center for VH 101 thiol. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, and to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is VH 101 thiol and what is its primary application?
A1: VH 101 thiol is a functionalized von Hippel-Lindau (VHL) protein ligand.[1][2] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. VH 101 thiol serves as the E3 ligase-binding component of the PROTAC.
Q2: How should VH 101 thiol be stored?
A2: Proper storage is critical to maintain the integrity of VH 101 thiol. Recommendations for storage are summarized in the table below. For solutions in DMSO, it is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution upon preparation.[1]
Q3: What are the general safety precautions for handling VH 101 thiol?
A3: As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Due to the thiol group, the compound may have a strong, unpleasant odor. Therefore, it is recommended to handle it in a well-ventilated area or a fume hood.
Q4: How can I prevent the oxidation of the thiol group?
A4: The thiol group in VH 101 thiol is susceptible to oxidation, which can lead to the formation of disulfide bonds and render the molecule inactive for conjugation. To minimize oxidation, it is recommended to handle the compound and prepare solutions under an inert atmosphere, such as nitrogen or argon. Degassing buffers and solvents prior to use can also help to remove dissolved oxygen.
Data Presentation: Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | Use within 6 months.[1] |
| -20°C | 1 month | Use within 1 month.[1] |
Experimental Protocols
Protocol: Conjugation of VH 101 Thiol to a Maleimide-Functionalized Linker
This protocol provides a general guideline for the conjugation of VH 101 thiol to a maleimide-containing linker for the synthesis of a PROTAC. The optimal conditions may vary depending on the specific linker and target protein ligand.
Materials:
-
VH 101 thiol
-
Maleimide-functionalized linker
-
Anhydrous, degassed Dimethyl Sulfoxide (DMSO)
-
Degassed reaction buffer (e.g., 10-100 mM phosphate, Tris, or HEPES, pH 6.5-7.5)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
Procedure:
-
Preparation of VH 101 Thiol Solution:
-
Allow the vial of VH 101 thiol powder to equilibrate to room temperature before opening.
-
Under an inert atmosphere, dissolve the VH 101 thiol in a minimal amount of anhydrous, degassed DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
-
Preparation of Maleimide-Linker Solution:
-
Dissolve the maleimide-functionalized linker in the degassed reaction buffer to the desired concentration.
-
-
Conjugation Reaction:
-
In a reaction vessel flushed with inert gas, add the maleimide-linker solution.
-
While stirring, add the VH 101 thiol stock solution to the reaction vessel. A slight molar excess of the maleimide linker (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the thiol.
-
The reaction is typically carried out at room temperature for 2-4 hours or at 4°C overnight.
-
The reaction progress can be monitored by analytical techniques such as LC-MS to check for the formation of the desired conjugate and the disappearance of the starting materials.
-
-
Quenching and Purification:
-
Once the reaction is complete, any unreacted maleimide can be quenched by adding a small molecule thiol, such as N-acetylcysteine or β-mercaptoethanol.
-
The final PROTAC conjugate can be purified using standard chromatographic techniques, such as reversed-phase HPLC.
-
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
-
Possible Cause 1: Oxidation of VH 101 Thiol. The thiol group may have oxidized to a disulfide, rendering it unreactive towards the maleimide.
-
Solution: Ensure that all handling of the VH 101 thiol powder and solutions is performed under an inert atmosphere. Use freshly prepared solutions with degassed solvents and buffers.
-
-
Possible Cause 2: Incorrect pH of the Reaction Buffer. The reaction between a thiol and a maleimide is pH-dependent. The optimal pH range is typically 6.5-7.5.[] At lower pH, the reaction rate is significantly slower.
-
Solution: Verify the pH of your reaction buffer and adjust if necessary.
-
-
Possible Cause 3: Hydrolysis of the Maleimide Group. In aqueous solutions, particularly at pH values above 7.5, the maleimide ring can undergo hydrolysis, making it unreactive.
-
Solution: Use freshly prepared solutions of the maleimide-functionalized linker and maintain the reaction pH within the optimal range.
-
Issue 2: Presence of Multiple Products in the Final Reaction Mixture
-
Possible Cause 1: Disulfide Bond Formation. If the VH 101 thiol has partially oxidized, you may have a mixture of the desired conjugate and disulfide-linked dimers of VH 101 thiol.
-
Solution: Improve the inert atmosphere conditions during reaction setup and execution. Consider adding a small amount of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the VH 101 thiol solution just before conjugation, but be aware of potential side reactions with your linker.
-
-
Possible Cause 2: Off-target Reactions. If your target protein ligand or linker contains other nucleophilic groups, side reactions may occur, although maleimides are highly selective for thiols at neutral pH.
-
Solution: Analyze the side products to identify their structures. If necessary, consider using protecting groups for other reactive functionalities on your linker or target protein ligand.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low conjugation efficiency of VH 101 thiol.
Caption: General experimental workflow for VH 101 thiol conjugation.
References
Technical Support Center: Managing Side Reactions in Thiol-Maleimide Bioconjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding side reactions in thiol-maleimide bioconjugation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary side reactions in thiol-maleimide chemistry?
A1: The most common side reactions include:
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at neutral to high pH, rendering it unreactive towards thiols[1][2].
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible and can lead to the transfer of the conjugated payload to other thiol-containing molecules, such as glutathione in vivo[2]. This is a significant concern for antibody-drug conjugates (ADCs)[2].
-
Loss of Chemoselectivity: At pH values above 7.5, maleimides can lose their selectivity for thiols and begin to react with primary amines, such as the side chains of lysine residues[1][2][3].
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo rearrangement to form a stable six-membered thiazine ring[2][4].
Q2: I am observing low or no conjugation efficiency. What are the common causes and how can I fix it?
A2: Low conjugation yield is a frequent issue that can often be traced back to two main causes: inactive maleimides or unavailable thiols.
Potential Cause 1: Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis, which renders it inactive[5]. This process is accelerated in aqueous solutions and at higher pH[1][6].
-
Solution:
-
Always prepare aqueous solutions of maleimide-containing reagents immediately before use[1].
-
If storage is necessary, dissolve the maleimide in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store at -20°C for up to one month[7].
-
If aqueous storage is unavoidable, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for only short periods[3].
-
Potential Cause 2: Inaccessible or Oxidized Cysteines The target cysteine residues on your protein may be inaccessible or may have formed disulfide bonds, which do not react with maleimides[2].
-
Solution: Reduce Disulfide Bonds
-
Pre-treat your protein with a reducing agent to ensure free thiols are available for conjugation.
-
TCEP (tris(2-carboxyethyl)phosphine) is often the preferred agent because it is highly effective, stable, and does not contain thiols itself, meaning it does not need to be removed before adding the maleimide reagent[3][8]. A 10-100 fold molar excess is typically used[2].
-
DTT (dithiothreitol) is also effective but must be completely removed before conjugation, as its own thiol groups will compete for reaction with the maleimide[3][8].
-
To prevent re-oxidation after reduction, degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation[3].
-
Potential Cause 3: Suboptimal Reaction Conditions Incorrect pH or stoichiometry can significantly reduce yield.
-
Solution: Optimize Reaction Conditions
-
pH: Maintain a reaction pH between 6.5 and 7.5. This range is a compromise between reaction speed (favored at higher pH) and the stability of the maleimide group (favored at lower pH)[1][3]. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines[1][3][7].
-
Molar Ratio: Use a molar excess of the maleimide reagent to drive the reaction. A 10-20 fold molar excess is a common starting point for labeling proteins[2][3]. However, this should be optimized for each specific system. For example, studies with nanoparticles showed a 2:1 maleimide-to-thiol ratio was optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody[3][9].
-
Q3: My conjugate is losing its payload in vivo. How can I improve its stability?
A3: Payload loss is often due to the reversibility of the thiol-maleimide linkage, known as the retro-Michael reaction, which allows for thiol exchange with molecules like glutathione[2].
-
Solution 1: Induce Post-Conjugation Hydrolysis
-
The stability of the conjugate can be significantly enhanced by intentionally hydrolyzing the thiosuccinimide ring to its ring-opened form after the conjugation is complete[10]. This ring-opened structure is stable and not susceptible to the reverse reaction[1][10].
-
Method: After conjugation, adjust the pH of the conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C. Monitor the ring-opening by mass spectrometry until the reaction is complete, then re-neutralize the solution for storage[2].
-
-
Solution 2: Use Next-Generation Maleimides
-
Solution 3: Induce Thiazine Rearrangement (for N-terminal Cys)
-
If you are conjugating to an N-terminal cysteine, the initial adduct can be intentionally converted to a more stable thiazine ring[13][14].
-
Method: After the initial conjugation at pH 7.4, continue to incubate the mixture for an extended period (e.g., 24 hours) at 25°C to facilitate the rearrangement. Monitor the conversion by HPLC-MS[2].
-
Q4: I'm observing unexpected byproducts, especially when working with N-terminal cysteines. What is happening?
A4: You are likely observing thiazine rearrangement. This side reaction occurs when the free N-terminal amine of a cysteine residue attacks the newly formed thiosuccinimide ring, causing it to rearrange into a thermodynamically stable six-membered thiazine structure[2][4]. This reaction is more prominent at physiological or basic pH[3][15].
-
Solution 1: Adjust Reaction pH
-
Solution 2: Modify the N-terminus
-
Solution 3: Avoid N-terminal Cysteines
-
The most straightforward solution is to design your peptide or protein so that the target cysteine for conjugation is not at the N-terminus[16].
-
Quantitative Data Summary
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Rationale & Notes | Citations |
| pH | 6.5 - 7.5 | Optimal balance between thiol reactivity and maleimide stability. Reaction with amines is minimized. | [1][3][7] |
| Temperature | 4°C to Room Temperature (25°C) | 4°C (overnight) or RT (2 hours) are common. Lower temp can improve stability for sensitive proteins. | [3][5] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | Excess maleimide drives the reaction. Ratio should be optimized for each system. | [2][3] |
| 2:1 to 5:1 (for peptides/nanobodies) | Lower ratios may be optimal for smaller molecules or sterically hindered systems. | [3][6][9] | |
| Solvent for Maleimide Stock | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide. | [1][7] |
Table 2: Maleimide Stability and Reactivity
| Condition | Impact on Maleimide Reactivity | Rationale | Citations |
| Storage at 20°C (Aqueous) | ~40% loss of reactivity after 7 days | Hydrolysis of the maleimide ring is significant at room temperature in aqueous buffers. | [3][9] |
| Storage at 4°C (Aqueous) | ~10% loss of reactivity after 7 days | Reduced temperature slows the rate of hydrolysis. | [3][9] |
| pH > 7.5 | Increased rate of hydrolysis | The maleimide ring is more susceptible to hydrolysis at alkaline pH. | [5][6] |
| pH > 8.5 | Reaction with primary amines becomes significant | The chemoselectivity for thiols is lost at higher pH values. | [8] |
Visual Diagrams and Workflows
Key Reaction Pathways in Maleimide Chemistry
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In situ maleimide bridging of disulfides and a new approach to protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmiweb.com [pharmiweb.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Cell Permeability of VH 101 Thiol Degraders
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VH 101 thiol degraders. The focus is on addressing the common challenge of poor cellular permeability, a critical factor for the successful degradation of target proteins.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is VH 101, thiol, and how is it used to create a PROTAC degrader?
A: this compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a crucial "building block" for creating Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule designed to eliminate a specific protein of interest (POI) from the cell.[1]
It consists of three main components:
-
A ligand for the POI: This part specifically binds to your target protein.
-
A ligand for an E3 Ligase: In this case, the VH 101 molecule binds to the VHL E3 ligase.
-
A Linker: This connects the POI ligand and the E3 ligase ligand.
The terminal thiol (-SH) group on VH 101 provides a reactive handle for chemists to conjugate it to a linker, which is then attached to the POI ligand, completing the PROTAC structure. Once assembled, the PROTAC enters the cell, simultaneously binds both the POI and VHL, forming a "ternary complex."[1][2] This proximity induces the VHL E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the cell's proteasome.[3][4]
Q2: Why is my VH 101-based degrader effective in a biochemical assay but shows poor activity in a cellular assay?
A: This is a common issue and often points directly to poor cell permeability.[5] PROTACs are large molecules that frequently fall outside the typical "rule-of-five" guidelines for orally bioavailable drugs, making it difficult for them to cross the cell membrane.[6][7]
Here's the logical breakdown:
-
Biochemical/Lysate Assays: These experiments (e.g., fluorescence polarization, SPR, or NanoBRET in cell lysate) bypass the cell membrane. If your degrader is active here, it confirms that it can bind its targets and form a productive ternary complex.
-
Cellular Assays: For the degrader to work in live cells, it must first get inside. If the intracellular concentration is too low due to poor permeability, you will see little to no degradation, even if the molecule is potent biochemically. Discrepancies between live-cell and lysate-based target engagement assays can strongly suggest a permeability barrier.[5]
Q3: What are the primary strategies to improve the cell permeability of my degrader?
A: Several rational design strategies can be employed to enhance the cellular uptake of VH 101-based degraders. These generally fall into three categories: structural modification, targeted delivery, and advanced formulation.
-
Structural & Linker Modification:
-
Reduce Polar Surface Area (PSA) & Hydrogen Bond Donors (HBDs): Replace polar groups, such as amides, with less polar alternatives like esters.[6][8]
-
Optimize the Linker: Use shorter, more rigid, and lipophilic linkers.[6] Incorporating cyclic structures like piperidines or piperazines can improve both rigidity and physicochemical properties.[1][6]
-
Macrocyclization: Constraining the linker into a macrocycle can pre-organize the degrader into a conformation that is more membrane-permeable.[1]
-
-
Targeted Delivery (Prodrugs & Conjugates):
-
Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are cleaved off by intracellular enzymes, releasing the active degrader inside the cell.[6][9]
-
Receptor-Mediated Delivery: Conjugate the degrader to a molecule that binds to a cell-surface receptor (e.g., folate, an antibody, or an aptamer).[10] This allows the cell to actively transport the degrader inside via endocytosis.[9][11]
-
-
Advanced Formulation:
Q4: How do I choose the right assay to measure the permeability of my degrader?
A: The choice of assay depends on the information you need and the throughput required.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[6][8] It is excellent for early-stage screening to rank compounds based on their ability to passively cross a membrane.[13]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal wall. It can measure both passive permeability and the effects of active transport, such as efflux pumps.[6][14] It is considered more physiologically relevant than PAMPA but has lower throughput and can be challenging for compounds with low solubility.[6]
-
Chloroalkane Penetration Assay (CAPA): This is a highly sensitive cellular assay that quantifies the amount of a chloroalkane-tagged compound that has entered the cell.[5] It is particularly useful for assessing compounds with very low permeability that may be difficult to quantify in other systems.[5][15] A key limitation is the requirement to synthesize a chloroalkane-tagged version of your degrader.[14]
Section 2: Troubleshooting Guide
Problem: Low or no target protein degradation observed in cellular experiments.
This workflow provides a step-by-step process to diagnose and solve issues related to low degrader efficacy, with a focus on cell permeability.
Step 1: Confirm Target Engagement and Ternary Complex Formation
-
Action: Before suspecting permeability, confirm your degrader works under ideal conditions. Use biochemical or biophysical assays (e.g., Fluorescence Polarization, Surface Plasmon Resonance) or cell lysate assays (e.g., NanoBRET) to confirm binary binding to the POI and VHL, and formation of the ternary complex.
-
Result: If activity is poor here, the issue is with the fundamental binding properties, not permeability. Redesign of the ligands or linker for improved binding is necessary.[1]
Step 2: Assess Cell Permeability
-
Action: If the degrader is active biochemically but not in cells, directly measure its permeability using an appropriate assay like PAMPA or Caco-2.[6][14]
-
Result: Low apparent permeability (Papp) values confirm that cellular uptake is a limiting factor.
Step 3: Investigate Efflux Pump Activity
-
Action: Some compounds are actively transported out of cells by efflux pumps, which can limit intracellular concentration even with moderate passive permeability.[16][17] To test this, perform a degradation experiment where cells are co-treated with your degrader and a known broad-spectrum efflux pump inhibitor (EPI), such as verapamil or reserpine.
-
Result: If degradation potency (i.e., a lower DC50 value) is significantly improved in the presence of an EPI, it indicates your degrader is a substrate for one or more efflux pumps.
Step 4: Optimize Degrader Structure
-
Action: Based on the results from Steps 2 and 3, use medicinal chemistry strategies to improve permeability. This could involve shortening or rigidifying the linker, replacing hydrogen bond donors, or pursuing a prodrug strategy.[1][6][9]
-
Result: Newly synthesized analogs should be re-evaluated in permeability and cellular degradation assays to identify candidates with improved properties.
Section 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a degrader.
-
Prepare Donor Plate: A 96-well filter plate is coated with a lipid solution (e.g., 10 mg/mL L-α-phosphatidylcholine in dodecane) to form the artificial membrane and allowed to dry.
-
Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4) containing a scavenger compound like DMSO to maintain sink conditions.
-
Add Compound: Dissolve the test degrader in the donor buffer (e.g., PBS pH 7.4) to a final concentration of 10-100 µM. Add this solution to the wells of the coated donor plate.
-
Incubation: Carefully place the donor filter plate on top of the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the degrader in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines a method for assessing permeability and efflux using a cell monolayer.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the flux of a low-permeability marker like Lucifer yellow.
-
Permeability Measurement (Apical to Basolateral):
-
Add the test degrader (typically 1-10 µM) to the apical (upper) chamber.
-
Add fresh buffer to the basolateral (lower) chamber.
-
Incubate for 1-2 hours at 37°C.
-
Collect samples from the basolateral chamber at set time points and quantify the degrader concentration via LC-MS/MS.
-
-
Efflux Measurement (Basolateral to Apical):
-
To measure efflux, reverse the process. Add the degrader to the basolateral chamber and sample from the apical chamber.
-
-
Calculate Papp and Efflux Ratio: Calculate the Papp value for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio significantly greater than 2 suggests the compound is a substrate of active efflux pumps.
Protocol 3: Efflux Pump Inhibition Assay
This protocol is used to determine if efflux pumps are limiting the cellular activity of a degrader.
-
Cell Plating: Plate the target cell line in a multi-well format (e.g., 24- or 96-well plate) and allow cells to adhere overnight.
-
Pre-incubation with Inhibitor: Pre-treat half of the wells with a non-toxic concentration of a broad-spectrum efflux pump inhibitor (EPI) (e.g., 10 µM verapamil) for 30-60 minutes. The other half receives a vehicle control.
-
Degrader Treatment: Add the VH 101-based degrader to both EPI-treated and vehicle-treated wells in a serial dilution to generate a dose-response curve.
-
Incubation: Incubate the cells for a sufficient time to induce degradation (e.g., 4-24 hours).
-
Cell Lysis and Analysis: Lyse the cells and quantify the remaining level of the target protein using an appropriate method, such as Western Blot or an HTRF assay.[2][18]
-
Data Analysis: Plot the percentage of remaining protein against the degrader concentration for both conditions (with and without EPI). Calculate the DC50 (concentration for 50% degradation) for each curve. A significant leftward shift in the dose-response curve and a lower DC50 value in the presence of the EPI indicates that efflux is limiting the degrader's potency.
Section 4: Data Interpretation Examples
Table 1: Impact of Linker Modification on Permeability and Degradation
This table shows mock data illustrating how rational modifications to a hypothetical VH 101-based degrader (Degrader-A) can improve its properties.
| Compound ID | Modification from Degrader-A | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | DC₅₀ (nM) |
| Degrader-A | (Parent) PEG4 Linker, Amide | 0.1 | 850 |
| Degrader-B | Shorter, rigid piperazine linker | 0.8 | 220 |
| Degrader-C | Amide replaced with Ester | 1.1 | 150 |
| Degrader-D | Piperazine linker + Ester mod | 2.5 | 45 |
-
Interpretation: Shortening and rigidifying the linker (Degrader-B) and replacing the amide with an ester to reduce HBDs (Degrader-C) both led to improved permeability and cellular potency.[1][6][8] Combining these strategies (Degrader-D) resulted in the most significant enhancement.
Table 2: Effect of Efflux Pump Inhibitors (EPIs) on Degrader Potency
This table demonstrates how to use an EPI to diagnose efflux as a resistance mechanism for a degrader with moderate permeability.
| Compound ID | Treatment Condition | DC₅₀ (nM) | Fold Improvement |
| Degrader-E | Vehicle (DMSO) | 400 | - |
| Degrader-E | + 10 µM Verapamil (EPI) | 50 | 8x |
| Degrader-F | Vehicle (DMSO) | 60 | - |
| Degrader-F | + 10 µM Verapamil (EPI) | 55 | ~1x |
-
Interpretation: The potency of Degrader-E was improved 8-fold in the presence of an EPI, strongly suggesting it is a substrate for efflux pumps. In contrast, Degrader-F was not significantly affected, indicating it is not subject to efflux in this cell line. This knowledge can guide further chemical optimization to design molecules that evade efflux pumps.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Multidrug efflux pumps in Gram-negative bacteria and their role in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the Undruggable: Methods to Enhance Targeted Protein Degrader Discovery, Optimization | Labcompare.com [labcompare.com]
strategies to improve the degradation efficiency of VH 101 thiol PROTACs.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the degradation efficiency of VH101 thiol-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is VH101 and why is it used in PROTACs?
A1: VH101 is a potent, small-molecule ligand that binds to the Von Hippel-Lindau (VHL) protein, a substrate recognition component of an E3 ubiquitin ligase complex.[1][2] By incorporating VH101 into a PROTAC, researchers can hijack the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific target protein.[1][3] VH101 is derived from the VHL ligand VH032 and was developed through structure-guided optimization to have a high binding affinity (KD = 16 nM), making it an effective recruiter for VHL-based PROTACs.[4]
Q2: What are VH101 thiol PROTACs and what is their proposed advantage?
A2: VH101 thiol PROTACs are heterobifunctional molecules that consist of a VH101 moiety, a linker, and a warhead containing a thiol-reactive electrophile (e.g., chloroacetamide, acrylamide). These PROTACs are designed to form a covalent bond with a cysteine residue on the target protein of interest. This covalent engagement can lead to increased intracellular accumulation, prolonged target occupancy, and enhanced degradation efficiency, potentially overcoming challenges associated with weak or transient non-covalent interactions.[5][6]
Q3: What is the general mechanism of action for a VH101 thiol PROTAC?
A3: The mechanism involves several key steps. First, the PROTAC enters the cell and its warhead covalently binds to a cysteine on the target protein. Simultaneously or subsequently, the VH101 end of the PROTAC recruits the VHL E3 ligase. This results in the formation of a stable ternary complex, bringing the target protein and the E3 ligase into close proximity.[3][7] The E3 ligase then facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the target protein's surface.[7][8] This polyubiquitination marks the target for recognition and degradation by the 26S proteasome, while the E3 ligase is recycled.[3][9]
Troubleshooting Guide
Q4: My VH101 thiol PROTAC shows poor or no degradation of the target protein. What is the first step?
A4: When observing suboptimal degradation, a systematic evaluation of the entire PROTAC mechanism is necessary.[10] Begin by confirming the chemical integrity and purity of your PROTAC conjugate via methods like LC-MS and NMR. Compound degradation in cell culture media can also be a factor and should be assessed.[11] If the compound is stable, proceed with the systematic troubleshooting workflow outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 8. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: VH101 Thiol & Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH101 thiol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and studying their subsequent ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is VH101 thiol and what is its primary application?
A1: VH101 thiol is a functionalized, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It incorporates a terminal thiol (-SH) group, which serves as a reactive handle for conjugation. Its primary application is in the development of PROTACs, where it acts as the VHL-recruiting moiety.[1] Researchers conjugate VH101 thiol to a ligand that binds to a specific protein of interest (POI), creating a heterobifunctional PROTAC designed to induce the degradation of that POI.
Q2: What is the significance of the thiol group on VH101?
A2: The terminal thiol group is a versatile functional group for "click chemistry" and other conjugation strategies. It allows for the covalent linkage of VH101 to a warhead (a ligand for the target protein) via a chemical linker. A common and efficient method for this is the reaction of the thiol with a maleimide group, forming a stable thioether bond.[2][3] This site-specific conjugation is crucial for the rational design and synthesis of PROTACs.
Q3: What are the key steps for forming a ternary complex with a VH101-based PROTAC?
A3: The formation of a productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[4] The process involves a multi-step equilibrium where the PROTAC must simultaneously bind to both the target Protein of Interest (POI) and the E3 ligase (in this case, VHL). This proximity then allows the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The stability and conformation of this POI-PROTAC-VHL complex are critical for efficient ubiquitination.
Troubleshooting Guide: PROTAC Synthesis with VH101 Thiol
This section addresses common issues encountered during the conjugation of VH101 thiol to a warhead, typically functionalized with a maleimide group.
Problem 1: Low or No Conjugation Efficiency
If you are observing low yields of your final PROTAC molecule, consider the following factors related to the thiol-maleimide reaction.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Oxidation of VH101 Thiol | The thiol group on VH101 can oxidize to form disulfide bonds, which are unreactive with maleimides.[5] • Work under inert conditions: Degas all buffers and solvents by bubbling with nitrogen or argon.[3][5] • Fresh Reagents: Use freshly prepared solutions of VH101 thiol. |
| Hydrolysis of Maleimide | The maleimide group on your linker or warhead is susceptible to hydrolysis, especially at pH > 7.5, rendering it inactive.[2][6] • Prepare Fresh: Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[6] • Control pH: Maintain the reaction pH strictly between 6.5 and 7.5 for optimal reactivity and stability.[2][6] |
| Suboptimal Reaction Buffer | The pH and composition of your buffer are critical.[5] • pH: A pH range of 6.5-7.5 is optimal. Below pH 6.5, the thiol is protonated and less nucleophilic, slowing the reaction.[5][6] • Buffer Type: Use non-nucleophilic buffers like phosphate or HEPES. Avoid buffers containing thiols (e.g., DTT).[6][7] |
| Incorrect Stoichiometry | An incorrect molar ratio of VH101 thiol to the maleimide-functionalized warhead can lead to incomplete reactions.[5] • Optimize Ratio: Start with a 1.2 to 1.5-fold molar excess of the maleimide reagent. This should be optimized for your specific molecules. |
Troubleshooting Guide: Ternary Complex Formation Assays
This section provides guidance for addressing issues observed in biophysical assays designed to measure the formation of the POI-PROTAC-VHL ternary complex.
Problem 2: No Ternary Complex Formation Detected
If your assay (e.g., AlphaLISA, TR-FRET, SPR, ITC) shows no signal for ternary complex formation, perform these initial checks.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Protein Quality Issues | Your target protein (POI) or VHL E3 ligase complex may be aggregated, misfolded, or inactive. • Verify Purity & Integrity: Check protein purity by SDS-PAGE and assess for aggregation using Dynamic Light Scattering (DLS). |
| PROTAC Integrity | The synthesized PROTAC may be impure or degraded. • Confirm Structure & Purity: Verify the chemical structure and purity of your PROTAC using NMR and mass spectrometry. |
| Inactive Binary Binding | The PROTAC may not be binding to one or both proteins. • Confirm Binary Interactions: Independently measure the binding of your PROTAC to the POI and to VHL separately before attempting to measure the ternary complex. |
| Steric Hindrance | The linker connecting VH101 and the warhead may be too short, preventing the simultaneous binding of both proteins. • Test Different Linkers: Synthesize and test a series of PROTACs with varying linker lengths and compositions. |
Problem 3: Weak or Unstable Ternary Complex Signal
A weak signal may indicate that the ternary complex forms but is not stable.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Negative Cooperativity | The binding of the first protein may hinder the binding of the second, leading to an unstable complex. • Quantify Cooperativity: Use techniques like SPR or ITC to measure the binding affinities of all components and calculate the cooperativity factor (alpha). An alpha value < 1 indicates negative cooperativity.[8] |
| Flexible Linker | A linker that is too long or flexible can result in an unstable complex with inefficient ubiquitination. • Optimize Linker Rigidity: Experiment with more rigid linker structures to pre-organize the binding moieties. |
| Assay Buffer Composition | Components in the assay buffer may be interfering with the interaction. • Check for Competing Thiols: Ensure your buffer does not contain high concentrations of reducing agents like DTT or GSH, which can be reactive.[9] • Optimize Buffer: Test different buffer systems, as the buffer matrix can be critical for complex formation. |
Problem 4: The "Hook Effect" is Observed in Proximity Assays
The "hook effect" is a common phenomenon in assays like AlphaLISA or TR-FRET, where the signal decreases at high PROTAC concentrations. This occurs because excess PROTAC saturates both the POI and VHL, leading to the formation of binary complexes at the expense of the required ternary complex.
| Mitigation Strategy | Experimental Approach |
| PROTAC Titration | Fully characterize the bell-shaped curve of the hook effect. • Perform a Wide Titration: Test a broad range of PROTAC concentrations (e.g., from pM to high µM) to identify the optimal concentration for ternary complex formation. |
| Adjust Protein Concentrations | Shifting the stoichiometry can mitigate the hook effect. • Optimize Concentrations: Systematically vary the concentrations of the POI and VHL to find a window where the hook effect is minimized. |
| Increase Cooperativity | PROTACs with high positive cooperativity are less prone to the hook effect. • Rational Design: Design new PROTACs with linkers that promote favorable protein-protein interactions within the ternary complex. |
Experimental Protocols & Methodologies
Protocol 1: General Thiol-Maleimide Conjugation for PROTAC Synthesis
This protocol provides a general workflow for conjugating VH101 thiol to a maleimide-functionalized warhead/linker.
-
Preparation:
-
Prepare a solution of your maleimide-functionalized warhead/linker in an anhydrous solvent like DMSO or DMF.
-
Prepare a separate solution of VH101 thiol in anhydrous DMSO or DMF.
-
Prepare a reaction buffer (e.g., PBS or HEPES) at pH 7.0-7.2. Degas the buffer thoroughly with nitrogen or argon.[5] Add 1-5 mM EDTA to chelate metal ions that can catalyze thiol oxidation.[5]
-
-
Conjugation Reaction:
-
In a reaction vessel, add the maleimide-functionalized component.
-
Add the VH101 thiol solution. A slight molar excess (1.1 to 1.2-fold) of the maleimide component is often a good starting point.
-
Add the degassed reaction buffer. The final concentration of organic solvent (DMSO/DMF) should typically be kept below 20% to avoid protein denaturation if working with biologics, though for small molecule synthesis this is less critical.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.[5]
-
-
Quenching and Purification:
-
To quench any unreacted maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Purify the final PROTAC conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Assessing Ternary Complex Formation with AlphaLISA
AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based assay to detect molecular proximity.
-
Reagent Preparation:
-
Tagged Proteins: Use tagged versions of your POI (e.g., His-tag) and VHL complex (e.g., GST-tag).
-
AlphaLISA Beads: Use Anti-His Acceptor beads and Glutathione Donor beads.
-
PROTAC Dilutions: Prepare a serial dilution of your VH101-based PROTAC, covering a wide concentration range to observe the hook effect.
-
-
Assay Procedure:
-
Add the His-tagged POI, GST-tagged VHL complex, and the PROTAC dilutions to the wells of a microplate.
-
Incubate to allow for binary and ternary complex formation (e.g., 60 minutes at room temperature).
-
Add the AlphaLISA Acceptor beads and Donor beads.
-
Incubate in the dark (e.g., 60 minutes at room temperature).
-
Read the plate on an Alpha-enabled plate reader. The signal is proportional to the amount of ternary complex formed (up to the point of the hook effect).
-
Visualizations
Caption: Workflow for synthesizing a PROTAC using VH101 thiol.
Caption: Logic diagram for troubleshooting a lack of ternary complex signal.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. New insights and twists on PROTAC and molecular glue degraders design and mechanism - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 8. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 9. Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
reaction condition optimization for VH 101 thiol chemistry.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VH 101 thiol chemistry, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating VH 101 to a maleimide-functionalized molecule?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1] At this pH, the reaction is highly selective for thiols. Below pH 6.5, the reaction rate decreases significantly because the thiol group is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and the potential for side reactions with primary amines (like lysine residues) increases.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
Q2: What molar ratio of maleimide to VH 101 thiol should I use?
The ideal molar ratio depends on the specific molecules being conjugated. A common starting point is a 10-20 fold molar excess of the maleimide-containing reagent to drive the reaction to completion, especially when labeling proteins.[1] However, for different types of molecules, this ratio may need optimization. For instance, studies have shown a 2:1 maleimide-to-thiol ratio to be optimal for small peptides, while a 5:1 ratio was better for larger nanobodies to overcome steric hindrance.[1][2][3]
Q3: How can I prevent the re-oxidation of the thiol on VH 101 before conjugation?
To prevent the formation of disulfide bonds, it is crucial to work with degassed buffers to remove dissolved oxygen.[1] Additionally, including a chelating agent such as EDTA at a concentration of 1-5 mM in your reaction buffer can sequester metal ions that catalyze thiol oxidation.[1] Whenever possible, keeping solutions on ice can also help slow down the oxidation process.[1]
Q4: My final conjugate is unstable. What is the likely cause?
The thiosuccinimide linkage formed between the thiol and maleimide can be reversible through a retro-Michael reaction, leading to deconjugation.[4][5][6] The stability of this linkage can be influenced by the local chemical environment. Additionally, if the conjugation involves an N-terminal cysteine on a peptide, a side reaction can lead to the formation of a thiazine structure, which can also affect the stability and homogeneity of the final product.[4][7][8] Some advanced linker technologies incorporate self-hydrolyzing maleimides that form a more stable, hydrolyzed thiosuccinimide ring post-conjugation to prevent the retro-Michael reaction.[5]
Q5: How do I quench the reaction once it's complete?
To stop the conjugation reaction, you can add a small molecule thiol, such as cysteine or 2-mercaptoethanol. These molecules will react with any excess, unreacted maleimide groups, preventing them from reacting with other molecules in subsequent steps.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of VH 101.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range.[1] | Adjust the buffer pH to 7.0-7.2 for a balance of reactivity and stability. |
| Thiol Oxidation: The thiol on VH 101 has oxidized to form a disulfide.[9] | Degas all buffers and add 1-5 mM EDTA.[1] If necessary, pre-treat the VH 101 with a reducing agent like TCEP. | |
| Maleimide Hydrolysis: The maleimide group has been hydrolyzed due to high pH or prolonged storage in aqueous buffer.[2][9][10] | Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add to the reaction buffer immediately before use.[1][11] | |
| Incorrect Stoichiometry: Insufficient amount of the maleimide-functionalized reagent. | Perform a titration experiment to determine the optimal molar ratio, starting with a 5:1 to 20:1 excess of the maleimide reagent.[1][2][3] | |
| Presence of Side Products | Reaction with Amines: The reaction pH was too high (>7.5), leading to maleimide reaction with lysine residues.[1][11] | Maintain the reaction pH between 6.5 and 7.5.[1] |
| Thiazine Rearrangement: (Applicable if conjugating to an N-terminal cysteine). The N-terminal amine attacks the succinimide ring.[4][7] | Perform the conjugation at a more acidic pH (~5.0) to keep the amine protonated, or consider acetylating the N-terminal amine.[1][7] | |
| Reducing Agent Interference: Excess thiol-containing reducing agents (like DTT or β-mercaptoethanol) are competing with VH 101 for the maleimide. | If using DTT or other thiol-based reducing agents, they must be removed (e.g., via a desalting column) before adding the maleimide reagent.[1] Alternatively, use a non-thiol reducing agent like TCEP, which does not require removal.[1] | |
| Inconsistent Results | Buffer Variability: Inconsistent preparation of buffers, leading to pH shifts or presence of contaminants. | Use a reliable buffer system (e.g., phosphate or HEPES) and verify the pH before each experiment. |
| Storage of Reagents: Improper storage of VH 101 or the maleimide reagent. | Store VH 101 at -20°C or -80°C as recommended.[12] Store maleimide-containing reagents in a dry, biocompatible solvent like DMSO or DMF at -20°C.[11] |
Reaction Parameter Optimization
The following tables summarize key quantitative parameters for optimizing your VH 101 thiol conjugation.
Table 1: Reaction Buffer Conditions
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal balance between thiol reactivity and maleimide stability.[1] |
| Buffer Type | Phosphate, HEPES | Common non-amine-containing buffers. |
| EDTA | 1 - 5 mM | Chelates metal ions to prevent thiol oxidation.[1] |
Table 2: Reagent Concentrations and Ratios
| Reagent | Recommended Concentration/Ratio | Notes |
|---|---|---|
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | Highly dependent on substrates. Start with a 10-fold excess for proteins.[1][2][3] |
| TCEP (Reducing Agent) | 5 - 50 mM (2-10x molar excess over disulfides) | Does not need to be removed prior to conjugation.[1] |
| DTT (Reducing Agent) | 10 - 100 mM (10-100x molar excess) | Must be removed before adding maleimide reagent.[1] |
Table 3: Incubation Conditions
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Temperature | 4°C or Room Temperature (~20-25°C) | Lower temperature can increase stability and control for slower reactions. |
| Time | 30 minutes to Overnight | Reaction kinetics vary. Perform a time-course experiment to determine the optimum.[1][2][3] |
Experimental Protocols
Protocol 1: General VH 101 Thiol-Maleimide Conjugation
This protocol provides a general workflow for conjugating the thiol group on VH 101 to a maleimide-functionalized protein or molecule of interest (MOI-maleimide).
-
Preparation of Reagents:
-
Prepare a stock solution of VH 101 in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of your MOI-maleimide in an anhydrous, water-miscible solvent (e.g., DMSO or DMF) immediately before use.[11]
-
Prepare a reaction buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2) and degas it thoroughly by sparging with nitrogen or argon for at least 15 minutes.[1]
-
-
Reduction of Disulfide Bonds (If Necessary):
-
This step is for target proteins with disulfide bonds that need to be reduced to generate free thiols for other purposes or to ensure the VH 101 thiol remains reduced. If your target molecule is already prepared and VH 101 is expected to be in its reduced form, you may proceed to step 3.
-
Dissolve your protein in the degassed reaction buffer.
-
Add TCEP to a final concentration of 10 mM.
-
Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed.[1]
-
-
Conjugation Reaction:
-
Add the MOI-maleimide stock solution to your protein solution containing VH 101 to achieve the desired molar excess (e.g., 10-fold).
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Add a freshly prepared solution of L-cysteine or 2-mercaptoethanol to a final concentration that is at least double the initial concentration of the maleimide reagent.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted maleimide.
-
-
Purification:
-
Purify the final VH 101-conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove excess reagents and unreacted starting materials.
-
Protocol 2: Quantification of Free Thiols with Ellman's Reagent
This protocol can be used to determine the concentration of free thiols (like that on VH 101) in your solution before starting the conjugation.
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB) Stock: 4 mg/mL DTNB in the reaction buffer.
-
Thiol Standard: A known concentration of L-cysteine in the reaction buffer for generating a standard curve.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the L-cysteine standard in the reaction buffer.
-
To 50 µL of each standard, add 2.5 mL of the reaction buffer.
-
Add 100 µL of the DTNB stock solution.
-
Mix and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot absorbance vs. molar concentration of the thiol to generate a standard curve.
-
-
Sample Measurement:
-
Add your thiol-containing sample (e.g., VH 101 solution) to the reaction buffer in the same proportions as the standard.
-
Add 100 µL of the DTNB stock solution, mix, and incubate for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of thiols in your sample by comparing its absorbance to the standard curve.
-
Diagrams and Workflows
The following diagrams illustrate key processes in VH 101 thiol chemistry.
Caption: Experimental workflow for VH 101 thiol-maleimide conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Key reaction pathways in VH 101 thiol-maleimide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
VH101 Thiol vs. VH101 Phenol for PROTAC Efficacy: A Comparative Guide
Structural and Chemical Differences
The fundamental difference between VH101 thiol and VH101 phenol lies in the functional group presented for linker attachment.
-
VH101 Thiol: This variant incorporates a thiol (-SH) group, typically by replacing the tert-butyl group of the parent VHL ligand with a penicillamine-like moiety. This thiol group serves as a nucleophile for linker conjugation, commonly forming a stable thioether bond .
-
VH101 Phenol: This version features a hydroxyl (-OH) group on the phenyl ring of the VHL ligand. This phenolic hydroxyl allows for linker attachment via an ether bond .
| Feature | VH101 Thiol | VH101 Phenol |
| Functional Group | Thiol (-SH) | Phenol (-OH) |
| Linkage Chemistry | Thioether | Ether |
| CAS Number | 2358775-81-0 | 2306193-99-5 |
Impact on PROTAC Synthesis and Physicochemical Properties
The choice between a thiol or phenol exit vector can influence both the synthetic strategy and the resulting PROTAC's physicochemical properties.
Synthesis:
-
Thioether linkage (from Thiol): Formation of a thioether bond is typically achieved through nucleophilic substitution reactions, such as the reaction of the thiol with an alkyl halide or mesylate on the linker. This is a robust and widely used conjugation method.
-
Ether linkage (from Phenol): Phenolic ether linkages are also commonly formed via nucleophilic substitution, for instance, through a Williamson ether synthesis where the phenoxide anion reacts with a linker containing a good leaving group.
Physicochemical Properties: The difference between a sulfur atom in a thioether and an oxygen atom in an ether can subtly impact the properties of the linker and the overall PROTAC molecule. These differences can affect:
-
Bond Angles and Lengths: This can influence the overall conformation and flexibility of the PROTAC.
-
Lipophilicity: While often similar, the contribution of sulfur versus oxygen to the overall lipophilicity of the molecule can differ, potentially impacting cell permeability and solubility.
-
Metabolic Stability: Both ether and thioether linkages can be subject to metabolic cleavage, although their relative stabilities can vary depending on the specific chemical environment within the PROTAC. Some studies suggest that thioethers can be susceptible to oxidation.
Implications for PROTAC Efficacy
The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. The choice of VH101 thiol versus phenol as the VHL ligand can impact several key aspects of PROTAC function.
Ternary Complex Formation
The geometry of the linker attachment to the VHL ligand is a critical factor in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The different exit vectors offered by the thiol and phenol moieties on VH101 will orient the linker, and consequently the target protein, differently relative to the VHL E3 ligase. This can have a profound effect on the protein-protein interactions within the ternary complex, influencing its stability and the efficiency of subsequent ubiquitination. The optimal exit vector is target-dependent and often requires empirical testing.
Cellular Permeability
For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target. The physicochemical properties of the PROTAC, including its size, shape, and polarity, are key determinants of its permeability. The choice of a thioether versus an ether linkage can subtly alter these properties, potentially leading to differences in cellular uptake.
Experimental Protocols for Comparative Evaluation
To empirically determine which VHL ligand is superior for a specific target, a direct comparison of PROTACs that differ only in the linker attachment chemistry is necessary. Below are detailed protocols for key experiments to assess PROTAC efficacy.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the gold-standard assay for quantifying PROTAC-induced protein degradation.
Protocol:
-
Cell Culture and Treatment:
-
Seed the target cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the VH101 thiol-based PROTAC and the VH101 phenol-based PROTAC in cell culture medium.
-
Treat the cells with the PROTACs at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
In-Vitro Ternary Complex Formation Assay (Pull-down)
This assay assesses the ability of the PROTAC to bring the target protein and the E3 ligase together.
Protocol:
-
Reagent Preparation:
-
Purify recombinant His-tagged target protein and the VHL-ElonginB-ElonginC (VCB) complex.
-
Prepare wash and elution buffers.
-
-
Complex Formation:
-
In separate tubes, incubate the His-tagged target protein with either the VH101 thiol-based PROTAC or the VH101 phenol-based PROTAC, or a vehicle control.
-
Add the VCB complex to each tube and incubate to allow for ternary complex formation.
-
-
Pull-down:
-
Add Ni-NTA agarose beads to each tube to capture the His-tagged target protein and any interacting partners.
-
Wash the beads to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing for the target protein and a component of the VCB complex (e.g., VHL). An increased amount of VHL pulled down in the presence of the PROTAC indicates ternary complex formation.
-
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Protocol:
-
Cell Treatment:
-
Treat cells with the PROTACs and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Probe the Western blot with an anti-ubiquitin antibody. An increase in the high-molecular-weight smear in the PROTAC-treated samples indicates increased ubiquitination of the target protein.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is important for assessing the downstream functional consequences of target protein degradation, such as inhibition of cancer cell proliferation.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with serial dilutions of the PROTACs.
-
-
Incubation:
-
Incubate the cells for a period relevant to the expected functional outcome (e.g., 72 hours).
-
-
Assay:
-
Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure the luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the PROTAC concentration to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
To aid in the conceptual understanding of the processes involved in PROTAC efficacy, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot workflow for DC50/Dmax determination.
Conclusion
The choice between VH101 thiol and VH101 phenol as the VHL ligand for a PROTAC is a nuanced decision that can impact multiple aspects of the degrader's profile, from its synthesis to its ultimate biological efficacy. While this guide provides a framework for understanding the potential differences based on their chemical properties, the optimal choice for any given target protein is not predictable and must be determined experimentally. By employing the detailed protocols provided, researchers can systematically evaluate PROTACs constructed with both VH101 thiol and VH101 phenol, enabling the selection of the most potent and effective degrader for their specific application. The continuous exploration of different linker chemistries and attachment points remains a key driver of innovation in the field of targeted protein degradation.
A Head-to-Head Comparison of VHL Ligands: VH-101 Thiol vs. VH-032
For researchers, scientists, and drug development professionals, the selection of an appropriate von Hippel-Lindau (VHL) E3 ligase ligand is a critical step in the development of PROteolysis TArgeting Chimeras (PROTACs). This guide provides a detailed, data-driven comparison of two prominent VHL ligands: VH-101 thiol and VH-032, focusing on their binding affinities, cellular activities, and the experimental methodologies used for their characterization.
Introduction to VHL Ligands in Targeted Protein Degradation
The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation under normoxic conditions. Small molecule VHL ligands can hijack this natural process. When incorporated into a PROTAC, these ligands recruit the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The affinity and cellular efficacy of the VHL ligand are paramount to the overall performance of the resulting PROTAC.
VH-032 was one of the early, potent, and cell-permeable VHL ligands developed. Building upon its structure, subsequent optimization led to the creation of VH-101, which incorporates a fluorine-substituted cyclopropyl group. This structural modification was designed to enhance binding affinity and cellular potency. "VH-101 thiol" refers to a functionalized version of VH-101 that includes a thiol group, enabling its convenient conjugation to a linker for PROTAC synthesis. For the purpose of this guide, the core VHL-binding properties of VH-101 and VH-101 thiol are considered identical.
Quantitative Performance Data
The following table summarizes the key quantitative data for VH-101 and VH-032, highlighting the superior binding affinity and cellular potency of VH-101.
| Parameter | VH-101 | VH-032 | Reference |
| Binding Affinity (K_d_ to VCB complex) | 44 nM | 185 nM | [1][2] |
| Cellular Potency | 75% increased cellular potency compared to VH-032 | Baseline | [3] |
VCB complex consists of VHL, Elongin B, and Elongin C.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to characterize and compare VHL ligands.
Binding Assays
1. Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.
-
Instrumentation: Biacore T200 (or equivalent)
-
Immobilization:
-
The VCB (VHL, Elongin B, Elongin C) complex is immobilized on a CM5 sensor chip via amine coupling.
-
The chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
VCB protein in 10 mM sodium acetate, pH 5.0 is injected over the activated surface.
-
The surface is then deactivated with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Serial dilutions of the VHL ligand (VH-101 or VH-032) in a running buffer (e.g., HBS-EP+) are injected over the sensor surface.
-
The association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between injections using a pulse of a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration buffer).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_).
-
2. Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled tracer from the VHL protein by a competitive ligand.
-
Reagents:
-
VCB protein complex
-
Fluorescent tracer: A FAM-labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD)
-
Assay Buffer: e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
Test compounds (VH-101, VH-032)
-
-
Procedure:
-
In a 384-well black plate, add a fixed concentration of VCB protein and the fluorescent tracer.
-
Add serial dilutions of the test compounds.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate filters for the FAM fluorophore.
-
-
Data Analysis:
-
The IC_50_ values are determined by plotting the fluorescence polarization values against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assays
1. HIF-1α Stabilization Assay by Western Blot
This assay directly measures the ability of VHL ligands to inhibit the degradation of HIF-1α in cells.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa or HEK293T) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of VH-101, VH-032, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to the loading control. The EC_50_ for HIF-1α stabilization can be determined from a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: VHL-mediated degradation of HIF-1α and its inhibition.
Caption: Workflow for comparing VHL ligands.
Conclusion
References
A Comparative Guide to VHL- and CRBN-Based E3 Ligase Ligands in PROTAC Development
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase is a critical decision in the design of Proteolysis-Targeting Chimeras (PROTACs). The two most extensively utilized E3 ligases in this field are von Hippel-Lindau (VHL) and Cereblon (CRBN). This guide provides an objective comparison of their respective ligands, with a focus on functionalized VHL ligands like VH-101 thiol and the well-established immunomodulatory drugs (IMiDs) that recruit CRBN. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways, this guide aims to equip researchers with the necessary information to make informed decisions for their targeted protein degradation strategies.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein by co-opting the cell's own ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds the protein of interest (POI) and another ligand that recruits an E3 ligase, connected by a chemical linker.[2][] This dual binding induces the formation of a ternary complex between the POI and the E3 ligase.[4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome.[5][6] The choice of E3 ligase—most commonly VHL or CRBN—can significantly impact the PROTAC's efficacy, selectivity, and pharmacological properties.[5][]
Head-to-Head Comparison: VHL vs. CRBN Ligands
The selection between a VHL ligand, such as VH-101 thiol, and a CRBN ligand is a critical design decision that influences a PROTAC's overall performance.[] VH-101 thiol is a functionalized VHL ligand incorporating a terminal thiol group ready for conjugation to a target protein ligand.[8] CRBN ligands are typically derived from IMiDs like thalidomide, lenalidomide, and pomalidomide.[][6]
| Feature | VHL Ligands (e.g., VH-101) | CRBN Ligands (e.g., Pomalidomide) |
| Selectivity | Higher. The ligand binds to a more buried pocket, leading to better selectivity for specific substrates.[] | Lower. Binds to a softer, more compliant surface, which can result in higher affinity for off-target partners, notably zinc-finger transcription factors.[] |
| Off-Target Effects | Fewer. The higher selectivity results in a smaller promiscuity window.[] | More potential. Inherent affinity for zinc-finger transcription factors can cause immunological side effects.[][] |
| Physicochemical Properties | Often results in PROTACs with higher molecular weight and potentially poorer cell permeability.[][9] | Ligands are smaller and more amenable to optimization for favorable drug-like properties, such as oral availability.[][][10] |
| Ternary Complex Stability | Forms more rigid, long-lived ternary complexes, suitable for targeting stable proteins.[] | Forms ternary complexes with faster turnover rates, which can be advantageous for rapid degradation.[] |
| Tissue Expression | Predominantly cytosolic.[] Expression can be downregulated in hypoxic tumors, potentially impacting potency.[] | Can shuttle between the nucleus and cytoplasm.[] Abundant in hematopoietic cells.[] |
| Resistance Mechanisms | VHL is an essential gene in many cell lines, resulting in a lower probability of resistance mutations.[9][11] | CRBN is a non-essential gene, which can be downregulated or mutated, leading to acquired resistance.[10][11] |
Performance Data Summary
Direct head-to-head comparisons of PROTACs using VH-101 thiol versus a specific CRBN ligand against the same target under identical conditions are limited in published literature. However, data from various studies illustrate the high potency achievable with both E3 ligase recruiters.
| E3 Ligand Type | PROTAC Example | Target Protein | Degradation Potency (DC₅₀) | Maximum Degradation (Dₘₐₓ) | Cell Line |
| VHL | PROTAC 139 (VL285 Analog) | BRD4 | 3.3 nM[12] | 97%[12] | PC3[12] |
| CRBN | Compound 14a (VHL-CRBN PROTAC) | CRBN (self-degradation) | 200 nM[13] | 98%[13] | HEK293[13] |
| VHL | ARV-771 | BET Bromodomains | - | - | KBM7[11] |
| CRBN | dBET6 | BET Bromodomains | - | - | KBM7[11] |
Note: The data presented is compiled from different studies and should be interpreted with consideration for the varying experimental contexts.
Key Advantages of VHL Ligands Over CRBN Ligands
-
Enhanced Selectivity and Reduced Off-Targets : The primary advantage of VHL-based PROTACs is their high selectivity.[] The VHL ligand binding pocket is more defined and buried, leading to a lower likelihood of engaging unintended proteins.[] This contrasts with CRBN's broader substrate promiscuity, which can lead to the degradation of "neo-substrates" like zinc-finger transcription factors, causing potential toxicities.[][]
-
Lower Potential for Acquired Resistance : VHL is an essential gene for the survival of many cancer cell lines.[9] This makes loss-of-function mutations in VHL a less viable mechanism for cancer cells to evade the therapeutic pressure of a VHL-based PROTAC.[11] Conversely, CRBN is a non-essential gene, and its downregulation or mutation is a known resistance mechanism for CRBN-recruiting PROTACs.[11]
-
Stable Complex Formation : VHL forms more stable and long-lived ternary complexes compared to the transient complexes formed by CRBN.[] This can be advantageous for ensuring the persistent and efficient degradation of target proteins that are more stable or have slower turnover rates.[]
Experimental Protocols
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[14]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of the VHL-based and CRBN-based PROTACs for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Measure the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal protein loading.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate it with a primary antibody specific to the target protein. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used for normalization.[14]
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to Horseradish Peroxidase (HRP) or a fluorescent dye. Visualize the protein bands using an appropriate chemiluminescence or fluorescence detection system.[14]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal to determine the percentage of remaining protein relative to a vehicle-treated control.
Ternary Complex Formation Assay (In Vitro Pull-down)
This assay assesses the ability of a PROTAC to induce the formation of a ternary complex between the E3 ligase and the target protein.[15]
Methodology:
-
Protein Purification: Obtain purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase complex (e.g., GST-tagged VHL complex or CRBN-DDB1 complex).[14][15]
-
Complex Formation: In a microcentrifuge tube, combine the purified target protein, the purified E3 ligase complex, and the PROTAC molecule at various concentrations. Incubate the mixture to allow for complex formation.
-
Pull-Down: Add an affinity resin that binds to the tag on one of the proteins (e.g., Ni-NTA agarose for a His-tagged target protein). Incubate to allow the resin to capture the tagged protein and any interacting partners.
-
Washing: Pellet the resin by centrifugation and wash it several times with wash buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the resin. Analyze the eluate using SDS-PAGE and Western blotting, probing for the presence of both the target protein and the E3 ligase to confirm the formation of the ternary complex.
Conclusion
Both VHL and CRBN are highly effective E3 ligases that can be recruited by PROTACs to induce robust degradation of target proteins.[5] CRBN-based PROTACs have seen significant clinical advancement, largely due to the favorable drug-like properties of their small molecule ligands.[][16] However, the distinct advantages of VHL-based ligands, particularly their superior selectivity and lower propensity for acquired resistance, make them a compelling choice for specific therapeutic applications.[][9][11] The use of functionalized VHL ligands like VH-101 thiol provides a versatile tool for developing highly selective degraders. Ultimately, the choice between VHL and CRBN will depend on a careful evaluation of the target protein, the desired therapeutic window, the cellular context, and the potential for resistance.[][17]
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. PROTAC Design [protocols.io]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. rndsystems.com [rndsystems.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Validating Target Protein Degradation with VHL-Recruiting Thiol-Functionalized PROTACs
For researchers and drug development professionals, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them. This guide provides an objective comparison of PROTACs built with the von Hippel-Lindau (VHL) E3 ligase ligand, exemplified by structures derived from thiol-functionalized building blocks like VH101, against the prevalent Cereblon (CRBN)-based alternatives. We present supporting experimental data, a detailed protocol for Western blot validation, and clear visual diagrams to facilitate informed decisions in your targeted protein degradation research.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker. VHL-recruiting PROTACs, synthesized using building blocks such as VH101-thiol, function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[1][2] This proximity enables the VHL complex to tag the target protein with ubiquitin chains, marking it for destruction by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[3]
Caption: General mechanism of VHL-PROTAC-induced protein degradation.
Performance Comparison: VHL vs. CRBN-Based PROTACs
The choice between VHL and CRBN as the recruited E3 ligase is a critical design decision that impacts a PROTAC's efficacy and properties. While both have been used to create potent degraders, their performance can vary depending on the target protein and cellular context. Below is a comparison of representative VHL and CRBN-based PROTACs targeting the epigenetic reader protein BRD4.
| E3 Ligase Recruited | PROTAC Example | Target Protein | DC50 (Degradation) | Dmax (Max. Degradation) | Cell Line |
| VHL | MZ1 | BRD4 | ~15 nM | >90% | HeLa |
| CRBN | dBET1 | BRD4 | ~30 nM | >95% | MV4-11 |
| CRBN | dBET6 | BRD4 | 0.001 - 0.5 µM | Not Specified | Various Solid Tumors |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are compiled from various literature sources and experimental conditions may differ.[3][4] This table is for illustrative comparison.
Key Considerations:
-
Expression Levels: The abundance of VHL or CRBN in specific cell types or tissues can influence PROTAC efficacy. For instance, some kidney cancers exhibit loss of VHL, rendering VHL-based PROTACs inactive.
-
Ternary Complex Stability: The stability of the ternary complex (Target-PROTAC-E3 Ligase) is a key determinant of degradation efficiency. The linker design, connecting the VHL ligand to the target binder, plays a crucial role in achieving a productive complex conformation.[5]
-
Cellular Localization: VHL is primarily located in the cytoplasm, while CRBN can shuttle between the nucleus and cytoplasm. This can affect the accessibility of the PROTAC to nuclear or cytosolic target proteins.
Experimental Validation by Western Blot
Western blotting is the gold-standard technique for quantifying the degradation of a target protein following PROTAC treatment. It allows for the direct measurement of protein levels, enabling the determination of key parameters like DC50 and Dmax.
Caption: Workflow for Western blot analysis of protein degradation.
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with a VHL-recruiting PROTAC and analyzing target protein degradation via Western blot.
Materials:
-
Cell Line (e.g., HeLa, HCT116)
-
VH101-based PROTAC of interest (stock solution in DMSO)
-
Vehicle Control (DMSO)
-
Cell Culture Medium & Reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with Protease and Phosphatase Inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE Gels and Electrophoresis Apparatus
-
PVDF or Nitrocellulose Membranes and Transfer System
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibody (specific to the target protein, e.g., anti-BRD4)
-
Primary Antibody (for loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate and Imaging System
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 12, 18, or 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[6]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples using lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[6]
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.[7]
-
Signaling Pathway Context: BRD4 Degradation
To understand the downstream consequences of PROTAC-mediated degradation, it is crucial to consider the target's role in cellular signaling. BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers. A primary effector of BRD4 is the master oncogene c-Myc.[4] By degrading BRD4, a VHL-based PROTAC can effectively downregulate c-Myc expression and inhibit downstream signaling pathways, such as the JAK/STAT pathway, which are critical for cell proliferation and survival.[8]
Caption: Simplified BRD4/c-Myc and JAK/STAT signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Liver-targeted degradation of BRD4 reverses hepatic fibrosis and enhances metabolism in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Confirming Thiol Conjugation of VH 101: A Comparative Guide to LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the confirmation and characterization of thiol conjugation in the proprietary molecule VH 101. Ensuring the precise and consistent conjugation of therapeutic moieties to proteins via thiol linkages is critical for the efficacy and safety of novel biotherapeutics. This document outlines the experimental data and detailed protocols necessary for researchers to make informed decisions about their analytical strategies.
The Critical Role of Thiol Conjugation Analysis
Thiol conjugation, typically at cysteine residues, is a widely used strategy for creating stable and specific bioconjugates, including antibody-drug conjugates (ADCs). The number and location of conjugated molecules, often referred to as the drug-to-antibody ratio (DAR) in ADCs, are critical quality attributes (CQAs) that directly impact the therapeutic's potency, stability, and safety profile.[1][2][3] Inconsistent conjugation can lead to a heterogeneous product with variable efficacy and potential for adverse effects.[4] Therefore, robust analytical methods are paramount for the in-depth characterization of these complex molecules.[2][5]
LC-MS: The Gold Standard for Thiol Conjugation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the cornerstone technique for the detailed characterization of bioconjugates like VH 101.[6][7] Its high resolution and sensitivity allow for the precise determination of molecular weight, providing direct evidence of successful conjugation and enabling the calculation of the drug-to-protein ratio.[6][8]
LC-MS Approaches for Comprehensive Characterization
LC-MS analysis of thiol-conjugated proteins can be performed at three different levels, each providing unique insights into the molecule's structure.[6]
-
Intact Mass Analysis (Top-Down): This approach involves analyzing the entire, intact VH 101 conjugate. It provides a rapid assessment of the overall conjugation profile and the distribution of different species (e.g., different numbers of conjugated moieties).[6][8]
-
Subunit Analysis (Middle-Down): For molecules like antibodies, which are composed of multiple chains (e.g., heavy and light chains), reduction of disulfide bonds allows for the analysis of individual subunits. This can help localize the conjugation to specific chains.[3][5]
-
Peptide Mapping (Bottom-Up): This powerful technique involves digesting the VH 101 conjugate into smaller peptides using enzymes like trypsin. Subsequent LC-MS/MS analysis can then pinpoint the exact amino acid residues (cysteines) that have been conjugated.[2][5]
The following diagram illustrates a typical workflow for the LC-MS analysis of a thiol-conjugated protein.
Comparison of Analytical Techniques
While LC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable for high-throughput screening.
| Technique | Information Provided | Advantages | Limitations |
| LC-MS | Precise molecular weight, drug-to-protein ratio, conjugation site, heterogeneity profile.[2][6] | High specificity and sensitivity, provides detailed structural information.[9] | Lower throughput, requires specialized equipment and expertise. |
| UV/Vis Spectroscopy | Average drug-to-protein ratio.[5] | Rapid, simple, and widely available. | Indirect measurement, assumes molar absorptivity of protein and drug are known and unaffected by conjugation, provides no information on heterogeneity or conjugation site.[5] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantification of total conjugated protein.[6] | High throughput, very sensitive. | Does not distinguish between different conjugation states (e.g., different DARs), susceptible to matrix effects.[1][6] |
| Ion-Exchange Chromatography (IEX) | Separation of charge variants, which can correlate with conjugation state.[3] | Can resolve species with different numbers of conjugated moieties. | Resolution may not be sufficient to separate all species, does not provide direct mass information. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity, which changes upon conjugation. | Often provides good resolution of different drug-load species. | Indirect measurement, requires validation with a mass-based technique. |
Experimental Protocols
Protocol 1: Intact Mass Analysis of VH 101 by LC-MS
Objective: To determine the overall conjugation profile and average drug-to-protein ratio of VH 101.
Methodology:
-
Sample Preparation:
-
If VH 101 is glycosylated, deglycosylate using an appropriate enzyme (e.g., PNGase F) to simplify the mass spectrum.[10]
-
Dilute the VH 101 conjugate to a final concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline).
-
-
LC Separation:
-
Column: Reversed-phase column suitable for large proteins (e.g., C4, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
-
-
MS Detection:
-
Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) instrument.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: m/z 1000-4000.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different VH 101 species.
-
Calculate the drug-to-protein ratio by comparing the masses of the conjugated and unconjugated protein.
-
Protocol 2: Peptide Mapping Analysis of VH 101 by LC-MS/MS
Objective: To identify the specific cysteine residues in VH 101 that are conjugated.
Methodology:
-
Sample Preparation:
-
Denature the VH 101 conjugate in a solution containing 6 M guanidine HCl.
-
Reduce the disulfide bonds with dithiothreitol (DTT).
-
Alkylate the free cysteine residues with iodoacetamide to prevent disulfide scrambling.
-
Exchange the sample into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8).
-
Digest the protein into peptides using an enzyme such as trypsin overnight at 37°C.[5]
-
-
LC Separation:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 2% to 40% Mobile Phase B over 60 minutes.
-
Flow Rate: 0.2 mL/min.
-
-
MS/MS Detection:
-
Instrument: A high-resolution tandem mass spectrometer (e.g., Orbitrap or QTOF).
-
Acquisition Mode: Data-dependent acquisition (DDA), selecting the most intense precursor ions for fragmentation (e.g., by collision-induced dissociation - CID or higher-energy collisional dissociation - HCD).
-
-
Data Analysis:
-
Search the acquired MS/MS data against the amino acid sequence of VH 101 using a suitable software package (e.g., Mascot, Sequest).
-
Specify the mass of the conjugated moiety as a variable modification on cysteine residues.
-
Manually validate the identified conjugated peptides by inspecting the MS/MS spectra.
-
The following diagram illustrates the logical relationship in choosing an analytical method based on the desired information.
Conclusion
LC-MS is an indispensable tool for the comprehensive characterization of thiol-conjugated proteins like VH 101. It provides a level of detail regarding conjugation ratio and site that is unattainable with other methods. While techniques like UV/Vis spectroscopy and ELISA have their place for rapid, high-throughput assessments, they lack the specificity to fully characterize these complex biotherapeutics. For robust process development, quality control, and regulatory submissions, a well-validated LC-MS strategy is essential. The choice of a top-down, middle-down, or bottom-up LC-MS approach will depend on the specific information required at different stages of the drug development lifecycle.
References
- 1. ovid.com [ovid.com]
- 2. criver.com [criver.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biocompare.com [biocompare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis - Mass Spec 2022 - Sharing Science Solutions [ondemand.casss.org]
A Comparative Guide to PROTACs Synthesized with Different VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. A critical component in the design of many potent PROTACs is the ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The choice of VHL ligand can significantly impact a PROTAC's binding affinity, degradation efficacy, and overall pharmacological profile. This guide provides a comparative analysis of PROTACs synthesized with different VHL ligands, supported by experimental data, to inform the rational design of next-generation protein degraders.
The PROTAC-VHL Signaling Pathway
PROTACs are bifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, VHL), and a linker connecting the two.[1] By simultaneously binding the POI and VHL, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby eliminating it from the cell.[2]
Caption: PROTAC-mediated protein degradation via the VHL E3 ligase.
Comparative Performance of VHL Ligands in BRD4-Targeting PROTACs
A systematic investigation into the structure-activity relationship (SAR) of the widely used VHL ligand, VH032, has provided valuable insights into how modifications to the ligand affect PROTAC performance. The following tables summarize the binding affinities of various VHL ligand modifications and the degradation potency of the resulting BRD4-targeting PROTACs.
Table 1: Binding Affinities of Modified VHL Ligands
| Compound | Modification from VH032 (1) | Binding Affinity (KD, nM) |
| 1 (VH032) | - | 185 |
| 21 | Replacement of tert-butyl with cyclopropylmethyl | 15 |
| 23 | Replacement of tert-butyl with adamantyl | 10 |
| 26 | Introduction of a fluorine atom on the phenyl ring | 100 |
| 27 | Introduction of a chlorine atom on the phenyl ring | 80 |
| 30 | Replacement of the terminal amide with a sulfonamide | 25 |
| 32 | Replacement of the terminal amide with a reverse sulfonamide | 30 |
Table 2: Degradation Potency of BRD4-Targeting PROTACs with Modified VHL Ligands
| PROTAC | VHL Ligand Used | DC50 (nM) for BRD4 Degradation (4h) |
| MZ1 (based on 1) | 1 (VH032) | ~25 |
| 48 | 21 | 1.5 |
| 49 | 23 | 1.0 |
| 51 | 26 | 10 |
Data sourced from Schiemer et al., 2023.
The data clearly indicates that modifications to the VHL ligand can lead to significant improvements in both binding affinity and degradation potency. For instance, replacing the tert-butyl group of VH032 with smaller, more rigid groups like cyclopropylmethyl (21) or adamantyl (23) resulted in PROTACs (48 and 49) with substantially lower DC50 values, indicating more potent degradation of BRD4.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is a standard method for quantifying the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for the desired duration (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
References
Assessing the Selectivity of VH 101 Thiol-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention, particularly for proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that induce the degradation of specific proteins. The selectivity of these degraders is a critical parameter, ensuring that only the intended target is eliminated, thereby minimizing off-target effects and potential toxicity. This guide provides a comparative assessment of the selectivity of PROTACs constructed using the popular von Hippel-Lindau (VHL) E3 ligase ligand, VH 101, thiol.
This compound is not a degrader itself, but a crucial building block used in the synthesis of PROTACs. It provides the moiety that recruits the VHL E3 ubiquitin ligase.[1] The other end of the PROTAC, the "warhead," is a ligand designed to bind to a specific protein of interest (POI). The selectivity of the resulting degrader is therefore a composite of the warhead's binding profile and the specific ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][3]
Performance Comparison: VH 101-Based Degraders vs. Alternatives
The choice of E3 ligase ligand can significantly influence the degradation profile and selectivity of a PROTAC. While VH 101 is a widely used and effective VHL ligand, alternatives exist, most notably ligands for the Cereblon (CRBN) E3 ligase.[4][5] The selection between VHL and CRBN recruitment can lead to different degradation efficiencies and selectivities for the same target protein.[2]
To illustrate the selectivity of a VH 101-based degrader, we present data on XL01126 , a potent and selective degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[6]
Quantitative Data Summary
The following table summarizes the key performance indicators for the LRRK2 degrader XL01126, which incorporates the VH101 VHL ligand.[6] This data is benchmarked against the ideal characteristics of a selective degrader and compared with general observations for CRBN-based degraders from the literature.
| Parameter | XL01126 (VH 101-based LRRK2 Degrader) | Alternative: General CRBN-based Degraders |
| Target Protein | Leucine-Rich Repeat Kinase 2 (LRRK2) | Varies (e.g., HDACs, BTK)[7][8] |
| DC₅₀ (Degradation Concentration 50%) | 15–72 nM in multiple cell lines[6] | Can achieve sub-nanomolar to micromolar DC₅₀ values.[5] |
| Dₘₐₓ (Maximum Degradation) | 82–90%[6] | Often >90%.[5] |
| Selectivity (Proteome-wide) | High selectivity for LRRK2 degradation observed in unbiased quantitative tandem mass tag (TMT)-based global proteomic profiling of over 8000 proteins.[6] | Selectivity is highly dependent on the warhead and linker; however, the CRBN ligand itself (e.g., pomalidomide) can induce off-target degradation of zinc-finger proteins.[9][10] |
| Ternary Complex Cooperativity (α) | 5.7 (Positive Cooperativity)[6] | Cooperativity is a key determinant of efficacy and can vary significantly. |
| Known Off-Target Degradation | No significant off-target degradation reported in the proteomic study.[6] | Pomalidomide-based PROTACs have known off-target effects on several zinc-finger proteins.[9] |
Experimental Protocols
The assessment of a degrader's selectivity relies on robust and precise experimental methodologies. Below are detailed protocols for key experiments used to generate the data cited in this guide.
Protocol 1: Western Blotting for Protein Degradation Analysis
This method is used to quantify the reduction in the level of a specific protein of interest following treatment with a degrader.
-
Cell Treatment : Culture cells to an appropriate density and treat with a range of concentrations of the PROTAC degrader (e.g., XL01126). Include a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 24 hours).[11]
-
Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification : Determine the total protein concentration in each lysate using a BCA protein assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer : Separate the protein lysates via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[11]
-
Immunoblotting : Block the membrane and then incubate with a primary antibody specific to the target protein (e.g., LRRK2). A loading control antibody (e.g., GAPDH, β-actin) should also be used.[11]
-
Detection : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
-
Quantification : Use densitometry software to quantify the intensity of the protein bands. Normalize the target protein levels to the loading control. The DC₅₀ and Dₘₐₓ values can then be calculated by plotting the normalized protein levels against the degrader concentration.[11]
Protocol 2: Quantitative Mass Spectrometry for Proteome-wide Selectivity
This powerful technique provides an unbiased view of a degrader's selectivity across the entire proteome.
-
Sample Preparation : Treat cells with the degrader at a concentration known to induce significant degradation of the target (e.g., 300 nM XL01126) and a vehicle control for a set duration (e.g., 4 hours).[6]
-
Cell Lysis and Digestion : Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.[11]
-
Isobaric Labeling : Label the peptide samples from each condition with tandem mass tags (TMT) or other isobaric labels. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.[6][11]
-
LC-MS/MS Analysis : Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis : Process the raw data using specialized software to identify and quantify proteins. The relative abundance of each protein in the degrader-treated sample is compared to the vehicle control. A highly selective degrader will show a significant downregulation only for the intended target protein.[6][11]
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of action for a VH 101-based PROTAC degrader.
Caption: Workflow for assessing the selectivity of PROTAC degraders.
Caption: Logical comparison of VH 101 and alternative degrader strategies.
References
- 1. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to LRRK2 Knockdown: VH101 Thiol PROTACs vs. Alternative Methodologies
For researchers, scientists, and drug development professionals, the targeted knockdown of Leucine-Rich Repeat Kinase 2 (LRRK2), a key protein implicated in Parkinson's disease, is of paramount importance. This guide provides an objective comparison of LRRK2 knockdown validation using VH101 thiol-based Proteolysis Targeting Chimeras (PROTACs) against other established methods, supported by experimental data and detailed protocols.
This guide will delve into the efficacy of a prominent VH101 thiol PROTAC, XL01126, and compare its performance with traditional RNA interference (siRNA) techniques and kinase inhibitors.
Mechanism of Action: PROTAC-mediated Degradation
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A VH101 thiol PROTAC, such as XL01126, consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a ligand that binds to LRRK2.[1][2][3] This proximity induces the ubiquitination of LRRK2, marking it for degradation by the proteasome.[1][4]
Quantitative Comparison of LRRK2 Knockdown Methods
The efficacy of LRRK2 knockdown can be quantified by various parameters, including the half-maximal degradation concentration (DC50), maximum degradation (Dmax), and the half-life of degradation (T1/2). Below is a comparison of the VH101 thiol PROTAC XL01126 with siRNA-mediated knockdown.
| Method | Target | Cell Line | DC50 | Dmax | Half-Life (T1/2) | Citation(s) |
| VH101 Thiol PROTAC (XL01126) | WT LRRK2 | MEFs | 32 nM (4h) | 82% | 1.2 h | [1] |
| G2019S LRRK2 | MEFs | 14 nM (4h) | 90% | 0.6 h | [1] | |
| Human LRRK2 | PBMCs | 17 nM (24h) | >90% | 2.4 h (at 300nM) | [1] | |
| siRNA | LRRK2 | A549 cells | Not Applicable | ~70% mRNA reduction | Not Reported | |
| LRRK2 | H1299 and A549 cells | Not Applicable | Significant protein reduction | Not Reported | [5] |
Key Observations:
-
VH101 thiol PROTAC XL01126 demonstrates potent and rapid degradation of both wild-type and the pathogenic G2019S mutant of LRRK2 in a dose-dependent manner.[1]
-
XL01126 achieves a high maximal degradation of over 90% in peripheral blood mononuclear cells (PBMCs).[1]
-
While direct quantitative comparisons are limited, siRNA-mediated knockdown also achieves significant reductions in LRRK2 mRNA and protein levels.[5] However, PROTACs offer the advantage of directly targeting the protein for degradation, which can be more rapid and sustained.
Comparison with LRRK2 Kinase Inhibitors
LRRK2 kinase inhibitors have been a primary focus of therapeutic development. However, PROTACs offer distinct advantages.
| Feature | LRRK2 Kinase Inhibitors | LRRK2 PROTACs (e.g., XL01126) | Citation(s) |
| Mechanism | Inhibit kinase activity | Induce protein degradation | [1] |
| Scaffolding Function | Does not affect | Eliminates | [1] |
| Potential for Resistance | Higher, due to potential mutations in the active site | Lower, as it does not depend on continuous binding to the active site | |
| Dosing | Requires sustained high concentrations for target engagement | Can be effective at lower, substoichiometric concentrations due to catalytic nature |
PROTACs, by degrading the entire LRRK2 protein, eliminate both its kinase and non-catalytic scaffolding functions, which may offer a more comprehensive therapeutic effect.[1]
Experimental Protocols
Accurate validation of LRRK2 knockdown is crucial. Below are detailed protocols for key experimental assays.
Experimental Workflow for PROTAC Validation
Western Blot Protocol for LRRK2 Degradation
This protocol is essential for visualizing and quantifying the reduction in LRRK2 protein levels.
-
Cell Lysis:
-
Treat cells with the VH101 thiol PROTAC at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[5][6]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for total LRRK2 overnight at 4°C. It is also recommended to probe for phosphorylated LRRK2 (e.g., pSer935) and downstream markers like Rab10 and pRab10. A loading control antibody (e.g., GAPDH, β-actin, or tubulin) is crucial for normalization.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
Droplet Digital PCR (ddPCR) Protocol for LRRK2 mRNA Quantification
ddPCR can be used to determine if the PROTAC affects LRRK2 transcript levels, which is not the expected mechanism of action but is important for ruling out off-target effects on transcription.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from PROTAC-treated and control cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
ddPCR Reaction Setup:
-
Prepare a reaction mixture containing ddPCR supermix, specific primers and probes for LRRK2, and the cDNA template.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Generate droplets using a droplet generator.
-
-
PCR Amplification and Data Analysis:
-
Perform PCR amplification in a thermal cycler.
-
Read the droplets using a droplet reader.
-
Analyze the data to determine the concentration of LRRK2 transcripts in each sample, normalized to the reference gene.
-
Targeted Proteomics Protocol for LRRK2 and Off-Target Analysis
Targeted mass spectrometry provides a highly sensitive and specific method for quantifying LRRK2 and identifying potential off-target effects of the PROTAC.
-
Sample Preparation:
-
Lyse cells and quantify protein concentration as described in the Western blot protocol.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For targeted analysis, use methods like Parallel Reaction Monitoring (PRM) to specifically quantify peptides from LRRK2 and a predefined list of potential off-target proteins.
-
-
Data Analysis:
-
Process the mass spectrometry data to identify and quantify the targeted peptides.
-
Normalize the abundance of LRRK2 peptides to control samples to determine the extent of degradation.
-
Analyze the abundance of off-target proteins to assess the selectivity of the PROTAC.
-
LRRK2 Signaling Pathway
Understanding the LRRK2 signaling pathway is crucial for interpreting the functional consequences of its knockdown. LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It is implicated in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. A key downstream event is the phosphorylation of a subset of Rab GTPases.
Conclusion
VH101 thiol-based PROTACs, exemplified by XL01126, represent a powerful and highly effective method for the targeted knockdown of LRRK2. They offer advantages over traditional kinase inhibitors by inducing the complete degradation of the LRRK2 protein, thereby eliminating both its enzymatic and scaffolding functions. The quantitative data demonstrates their potency, rapid action, and high level of degradation. While siRNA is also an effective tool for reducing LRRK2 expression, PROTACs provide a more direct and potentially more therapeutically relevant approach by targeting the protein for destruction. The provided experimental protocols offer a robust framework for the validation and comparative analysis of LRRK2 knockdown across different modalities. For researchers in the field of neurodegenerative diseases and drug discovery, VH101 thiol PROTACs are a valuable tool for both studying LRRK2 biology and developing novel therapeutic strategies.
References
- 1. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Knockdown of LRRK2 inhibits the progression of lung cancer by regulating TLR4/NF-κB pathways and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Quantitative Proteomics for Measuring Protein Degradation by VH-101 Thiol PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative proteomics techniques and alternative methods for measuring protein degradation induced by Proteolysis Targeting Chimeras (PROTACs), with a focus on those utilizing the VH-101 thiol E3 ligase ligand. This guide offers supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of the most appropriate analytical approach for your research needs.
PROTACs are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The VH-101 thiol is a functionalized ligand that recruits the von Hippel-Lindau (VHL) E3 ligase, a key component in many PROTAC designs. The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.
Accurate and robust measurement of target protein degradation is paramount in the development and characterization of PROTACs. Quantitative proteomics has emerged as a powerful and unbiased tool for this purpose, providing a global view of the proteome and enabling the assessment of both on-target efficacy and potential off-target effects.
Quantitative Proteomics: A Global View of Protein Degradation
Quantitative mass spectrometry-based proteomics allows for the precise measurement of changes in protein abundance across the entire proteome following PROTAC treatment. This global perspective is crucial for identifying potential off-target effects and understanding the broader cellular response to the degrader molecule. Several quantitative proteomics strategies are commonly employed, each with its own advantages and limitations.
Tandem Mass Tag (TMT) Labeling
TMT is a chemical labeling method that enables the simultaneous identification and quantification of proteins from multiple samples. In a TMT experiment, peptides from different samples are labeled with isobaric tags. These tags have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer, allowing for relative quantification of the same peptide across different conditions.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique where cells are cultured in media containing "light" or "heavy" isotopically labeled amino acids. This results in the incorporation of these isotopes into all newly synthesized proteins. By mixing cell lysates from "light" (control) and "heavy" (PROTAC-treated) populations, the relative abundance of proteins can be determined by the ratio of the heavy to light peptide signals in the mass spectrometer.
Label-Free Quantification (LFQ)
LFQ methods quantify proteins by directly comparing the signal intensities of peptides or the number of spectral counts for a given protein across different mass spectrometry runs. While simpler and more cost-effective than labeling methods, LFQ can be more susceptible to experimental variability.
Alternative Methods for Measuring Protein Degradation
While quantitative proteomics offers a comprehensive view, other methods are valuable for orthogonal validation and for specific applications such as high-throughput screening.
Western Blotting
Western blotting is a widely used and trusted technique for quantifying the levels of a specific protein in a sample. It is often used to validate the findings of proteomics experiments and to determine key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
HiBiT Bioluminescence Assay
The HiBiT assay is a sensitive and quantitative method for measuring protein abundance in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. In the presence of a larger complementary subunit (LgBiT) and a substrate, a bright luminescent signal is produced, which is proportional to the amount of the HiBiT-tagged protein. This method is well-suited for high-throughput screening of PROTAC libraries.
Comparative Analysis of Methodologies
The choice of method for measuring protein degradation depends on the specific research question, the available resources, and the stage of PROTAC development. The following table provides a comparison of the key features of each technique.
| Feature | TMT Proteomics | SILAC Proteomics | Label-Free Proteomics | Western Blotting | HiBiT Assay |
| Principle | Isobaric chemical labeling of peptides | Metabolic labeling of proteins with stable isotopes | Direct comparison of MS signal intensity or spectral counts | Antibody-based detection of a specific protein | Bioluminescence of a tagged protein |
| Scope | Global (proteome-wide) | Global (proteome-wide) | Global (proteome-wide) | Targeted (single protein) | Targeted (single protein) |
| Throughput | Moderate (multiplexing up to 18 samples) | Low to moderate | High | Low to moderate | High |
| Sensitivity | High | High | Moderate to high | Moderate | Very high |
| Quantitative Accuracy | High | High | Moderate | Semi-quantitative to quantitative | High |
| Off-Target Analysis | Yes | Yes | Yes | No | No |
| Live-Cell Analysis | No | No | No | No | Yes |
| Cost | High | High | Moderate | Low | Moderate |
| Primary Application | On-target and off-target analysis, mechanism of action studies | On-target and off-target analysis, protein turnover studies | Global protein expression profiling | Validation of proteomics data, DC50/Dmax determination | High-throughput screening, kinetic analysis |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
TMT-Based Quantitative Proteomics Protocol
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the VH-101 thiol PROTAC at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme such as trypsin.
-
TMT Labeling: Label the peptide samples from each condition with a different TMT isobaric tag according to the manufacturer's instructions.
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate the pooled peptides using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is programmed to fragment the peptides and the TMT reporter ions.
-
Data Analysis: Use specialized software to identify peptides and proteins and to quantify the relative abundance of each protein based on the intensity of the TMT reporter ions.
Western Blot Protocol for DC50 Determination
-
Cell Culture and Treatment: Plate cells and treat with a serial dilution of the VH-101 thiol PROTAC for a fixed time point (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Plot the percentage of protein remaining versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
HiBiT Assay Protocol for Protein Degradation Kinetics
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag into the endogenous locus of the gene encoding the target protein.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate. Add the VH-101 thiol PROTAC at the desired concentration.
-
Luminescence Measurement: At various time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, to the wells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a time-zero control to determine the percentage of protein remaining at each time point. Plot the percentage of protein remaining versus time to analyze the degradation kinetics.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Conclusion
The validation of PROTAC-mediated protein degradation is a critical aspect of their development as therapeutic agents. Quantitative proteomics, particularly TMT-based methods, provides an unparalleled, in-depth view of the cellular response to PROTACs, enabling the simultaneous assessment of on-target efficacy and off-target liabilities. However, a comprehensive validation strategy should incorporate orthogonal methods like Western Blotting and HiBiT assays to confirm the proteomics findings and to efficiently determine key degradation parameters such as DC50 and Dmax. By employing a multi-faceted approach, researchers can confidently advance the development of
Safety Operating Guide
Navigating the Disposal of VH 101 and Thiol-Containing Compounds: A Comprehensive Safety and Operational Guide
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of VH 101, a von Hippel-Lindau (VHL) E3 ligase ligand utilized in PROTAC research, and other thiol-containing compounds. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing environmental impact.
While various functionalized versions of VH 101 exist, it is crucial to identify if the specific variant contains a thiol group (-SH), such as "VH 101, thiol". The presence of a thiol group necessitates specific disposal protocols due to the characteristic and potent odor of these compounds. The following procedures are based on established best practices for the management of thiol chemical waste.
Immediate Safety and Handling Protocols
Before initiating any work with VH 101 or other thiols, it is imperative to consult the material's specific Safety Data Sheet (SDS). In the absence of a specific SDS for "this compound," the general safety protocols for handling thiols should be strictly followed.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Fume Hood: All work with thiols must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from spills.
Quantitative Data for Thiol Disposal
The primary method for neutralizing thiol waste is through oxidation, typically using a sodium hypochlorite solution (bleach). This process converts the volatile and malodorous thiols into less hazardous and odorless sulfonic acids.
| Parameter | Specification | Notes |
| Neutralizing Agent | Sodium Hypochlorite (Household Bleach) | Typically ~5-6% solution. |
| Bleach Solution for Glassware | 1:1 mixture of bleach and water | Prepare fresh in a designated container. |
| Soaking Time for Glassware | At least 14-24 hours | Ensures complete oxidation of the thiol. |
| Ratio for Liquid Waste | A 5.25% sodium hypochlorite solution will quench approximately 7mL of a stench chemical. | Add bleach dropwise to a stirred thiol solution. |
| Reaction Monitoring | The reaction can be exothermic. | Cooling may be necessary for larger quantities. |
| Verification of Neutralization | Absence of characteristic thiol odor | Cautiously check for odor after at least 24 hours. |
Step-by-Step Disposal Protocol for VH 101 and Thiols
The following is a detailed methodology for the safe disposal of VH 101 and other thiol-containing compounds.
Step 1: Decontamination of Glassware and Equipment
-
Immediate Action: Immediately after use, place all contaminated, non-disposable items such as glassware, syringes, and stir bars into a designated bleach bath within the fume hood.
-
Bleach Bath Preparation: The bleach bath should be a 1:1 mixture of commercial bleach and water in a plastic container.[1] The container should be clearly labeled and covered.
-
Soaking: Allow the items to soak for a minimum of 14-24 hours to ensure complete neutralization of the thiol.[1][2]
-
Large Items: For larger glassware that cannot be submerged, fill the item with the bleach solution, seal it, label it, and let it stand in the fume hood for the same duration.
-
Post-Decontamination Rinse: After soaking, thoroughly rinse the decontaminated items with water before proceeding with standard cleaning procedures.
Step 2: Disposal of Liquid Thiol Waste
-
Neutralization: In a suitable container within a fume hood, slowly add an excess of bleach solution to the liquid thiol waste while stirring. The reaction can be exothermic, so for larger quantities, addition should be slow and cooling may be necessary.
-
Reaction Time and Verification: Allow the mixture to react for at least 24 hours.[3] Afterward, cautiously check for the absence of the characteristic thiol odor. If the odor persists, add more bleach and allow for more reaction time.
-
Final Disposal: Once neutralized, the resulting solution should be disposed of as hazardous chemical waste according to your institution's and local regulations.
Step 3: Disposal of Contaminated Solid Waste
-
Segregation: All disposable items that have come into contact with thiols, such as gloves, paper towels, and pipette tips, must be treated as hazardous waste.
-
Containment: Place these contaminated solids in a designated, sealed plastic bag to contain any residual odor.
-
Disposal: The sealed bag should then be placed in a clearly labeled hazardous waste container for solids.
Thiol Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of thiol-containing compounds.
By adhering to these detailed procedures, laboratory personnel can effectively manage the risks associated with VH 101 and other thiol-containing compounds, ensuring a safe working environment and compliance with all applicable regulations. Always prioritize safety and consult your institution's specific protocols before handling and disposing of any chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
